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  • Product: 3-(3-Amino-4-methylphenyl)-1-phenylurea
  • CAS: 691897-50-4

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-(3-Amino-4-methylphenyl)-1-phenylurea in vitro

An In-depth Technical Guide to the In Vitro Mechanism of Action of 3-(3-Amino-4-methylphenyl)-1-phenylurea Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Vitro Mechanism of Action of 3-(3-Amino-4-methylphenyl)-1-phenylurea

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 3-(3-Amino-4-methylphenyl)-1-phenylurea, a small molecule belonging to the phenylurea class of compounds. While the specific molecular targets of this compound are not extensively documented in publicly available literature, the phenylurea scaffold is a well-established pharmacophore in kinase inhibitor discovery. This guide, therefore, puts forth a hypothetical mechanism centered on the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[1][2] We present a logical, multi-faceted experimental workflow designed to rigorously test this hypothesis, complete with detailed protocols for cell-based and biochemical assays. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule inhibitors.

Introduction and Postulated Mechanism of Action

3-(3-Amino-4-methylphenyl)-1-phenylurea is an organic small molecule with the chemical formula C14H15N3O.[3] The diarylurea moiety is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[4] Many approved and investigational drugs, such as Sorafenib and Lenvatinib, feature this core structure and function by targeting key nodes in oncogenic signaling pathways.[5]

Given the prevalence of kinase inhibition as a mechanism for phenylurea-containing compounds, we postulate that 3-(3-Amino-4-methylphenyl)-1-phenylurea functions as an inhibitor of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][6] This pathway is a cornerstone of signal transduction, relaying extracellular signals to the nucleus to control fundamental cellular processes like growth, proliferation, differentiation, and survival.[7] Hyperactivation of the MAPK pathway, often through mutations in genes like BRAF or RAS, is a major driver of various human cancers.[2][8] We hypothesize that 3-(3-Amino-4-methylphenyl)-1-phenylurea exerts its biological effects by directly inhibiting a kinase within this cascade, leading to a downstream blockade of ERK phosphorylation and subsequent anti-proliferative effects.

The following diagram illustrates the proposed signaling pathway and the hypothetical point of intervention for our test compound.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Compound 3-(3-Amino-4-methylphenyl) -1-phenylurea Compound->MEK

Caption: Proposed inhibition of the MAPK signaling pathway by 3-(3-Amino-4-methylphenyl)-1-phenylurea.

Integrated Experimental Workflow for In Vitro Validation

To systematically investigate our hypothesis, we propose a three-tiered experimental approach. This workflow begins with a broad assessment of the compound's cellular effects, followed by target engagement verification within the cell, and concludes with a direct biochemical assay to confirm the molecular target.

Experimental_Workflow Start Start: Hypothesis Compound inhibits MAPK pathway Tier1 Tier 1: Phenotypic Screening Assess Anti-proliferative Activity (Cell Viability Assay) Start->Tier1 Tier2 Tier 2: Target Engagement Analyze Pathway Inhibition (Western Blot for p-ERK) Tier1->Tier2 If active Data1 Data: IC50 Value Tier1->Data1 Tier3 Tier 3: Direct Target Validation Confirm Molecular Interaction (In Vitro Kinase Assay) Tier2->Tier3 If pathway inhibited Data2 Data: Decreased p-ERK levels Tier2->Data2 Conclusion Conclusion: Elucidate Mechanism of Action Tier3->Conclusion If direct target confirmed Data3 Data: Direct Kinase Inhibition (IC50) Tier3->Data3

Caption: A three-tiered workflow for validating the proposed mechanism of action.

Detailed Experimental Protocols

Tier 1: Cell Viability Assay (MTT/XTT-Based)

This initial experiment aims to determine the concentration-dependent effect of 3-(3-Amino-4-methylphenyl)-1-phenylurea on the proliferation and viability of a relevant cancer cell line. We recommend using a cell line with a known activating mutation in the MAPK pathway, such as A375 melanoma cells (BRAF V600E).[8]

Principle: Tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT are reduced by mitochondrial dehydrogenases in metabolically active, viable cells to a colored formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding:

    • Culture A375 cells in appropriate media until they reach 70-80% confluency.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.[9]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-(3-Amino-4-methylphenyl)-1-phenylurea in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Carefully remove the media from the wells and add 100 µL of the media containing the various compound concentrations.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[10]

    • Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[10][11]

  • Solubilization and Absorbance Reading:

    • After incubation, carefully add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10][11]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[9]

Data Presentation:

The results should be plotted as percent cell viability versus compound concentration. A non-linear regression analysis is then used to calculate the half-maximal inhibitory concentration (IC50).

Compound Concentration (µM)Absorbance (570 nm)% Viability (Normalized)
0 (Vehicle)1.25100%
0.11.2096%
10.9576%
100.6350.4%
1000.1512%
Calculated IC50 ~10 µM
Tier 2: Western Blotting for Pathway Modulation

This assay provides direct evidence of target engagement within the cellular context by measuring changes in the phosphorylation status of key MAPK pathway proteins. A reduction in the phosphorylation of ERK1/2 (p-ERK) following compound treatment would strongly support our hypothesis.[8]

Principle: Western blotting combines gel electrophoresis to separate proteins by size with immunodetection using antibodies specific to the target protein (e.g., total ERK) and its phosphorylated form (e.g., p-ERK).[12][13]

Protocol:

  • Cell Culture and Lysis:

    • Seed a 6-well plate with A375 cells and grow to 70-80% confluency.

    • Treat cells with 3-(3-Amino-4-methylphenyl)-1-phenylurea at concentrations around the determined IC50 (e.g., 1x, 2x, 5x IC50) for a short duration (e.g., 1-4 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells and collect the lysate. Sonicate briefly to shear DNA and reduce viscosity.[15]

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.[14]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.[14]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a 10% or 12% polyacrylamide gel.[15] Include a molecular weight marker.

    • Run the gel at 100-120V until the dye front reaches the bottom.[14]

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]

    • Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[15] Antibody dilutions should be as per the manufacturer's recommendation.

    • Wash the membrane three times for 10 minutes each with TBST.[13]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13]

    • Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.

Tier 3: In Vitro Kinase Assay

This biochemical assay is the definitive test to determine if 3-(3-Amino-4-methylphenyl)-1-phenylurea directly inhibits the enzymatic activity of the putative target kinase (e.g., MEK1 or ERK2) in a cell-free system.

Principle: A variety of kinase assay formats are available that measure the consumption of ATP or the formation of ADP, which is a product of the kinase's phosphotransferase activity.[17] Luminescent assays, such as ADP-Glo™, provide a highly sensitive readout where the amount of light generated is proportional to the amount of ADP produced, and thus to kinase activity.[18]

Protocol (based on ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a reaction buffer suitable for the kinase of interest (e.g., MEK1).

    • Prepare solutions of the purified, active kinase, its specific substrate (e.g., inactive ERK2 for MEK1 kinase), and ATP at 2x the final desired concentrations.

    • Prepare serial dilutions of 3-(3-Amino-4-methylphenyl)-1-phenylurea in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each test compound dilution.

    • Add 2.5 µL of the 2x kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2x substrate/ATP mixture. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 1 hour.[19]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and then generate a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The signal will be inversely proportional to the degree of kinase inhibition.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot percent inhibition versus compound concentration and use non-linear regression to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Expected Outcomes and Interpretation

  • Successful Cell Viability Assay: The compound will exhibit a dose-dependent decrease in cell viability, allowing for the calculation of a potent IC50 value. This indicates the compound has anti-proliferative or cytotoxic effects.

  • Positive Western Blot Result: A dose-dependent decrease in the signal for phosphorylated ERK (p-ERK), without a significant change in total ERK levels, will be observed. This demonstrates that the compound effectively inhibits the MAPK pathway inside the cell.

  • Confirmed In Vitro Kinase Assay: The compound will show a dose-dependent inhibition of the purified kinase's activity, yielding a biochemical IC50 value. This confirms that the compound directly binds to and inhibits the target kinase.

A convergence of positive results across these three tiers would provide strong, multi-layered evidence that the in vitro mechanism of action of 3-(3-Amino-4-methylphenyl)-1-phenylurea is the direct inhibition of a specific kinase within the MAPK signaling pathway, leading to the observed anti-proliferative phenotype.

References

  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • NextSDS. (n.d.). 3-(3-amino-4-methylphenyl)-1-phenylurea — Chemical Substance Information.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Promega Corporation. (n.d.). Kinase Enzyme System Protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Bio-protocol. (2014, March 5). IP-Kinase Assay.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT Cell Viability Assay Protocol.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors.
  • Abcam. (n.d.). Western blot protocol.
  • National Center for Biotechnology Information. (n.d.). Use of Inhibitors in the Study of MAP Kinases.
  • ResearchGate. (n.d.). In vitro and in vivo testing of the effects of MAPK inhibitors.
  • bioRxiv. (2025, October 23). MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation States.
  • Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview.
  • AACR Journals. (2017, November 1). Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib).
  • Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide.
  • MedChemExpress. (n.d.). MAPK pathway Inhibitors.
  • Proteintech Group. (n.d.). Western Blot Protocol.
  • MolPort. (n.d.). 3-amino-1-(3-chloro-4-methylphenyl)urea.
  • Wiley Online Library. (2024, June 15). Development of phenyl-urea-based small molecules that target penicillin-binding protein 4.
  • ACS Publications. (2007, March 8). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor.
  • National Center for Biotechnology Information. (n.d.). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Chemical and Biological Properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • PubChem. (n.d.). 1-(4-Methylphenyl)-3-(4-((4-((4-methylphenyl)carbamoylamino)phenyl)methyl)phenyl)urea.
  • University of Notre Dame. (n.d.). Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4.
  • PubChemLite. (n.d.). 3-(3-amino-4-methylphenyl)-1-phenylurea.
  • Frontiers. (2022, February 2). Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor.
  • Clinivex. (n.d.). 3-(3-Amino-4-methylphenyl)-1-phenylurea| Products Supplier.
  • Royal Society of Chemistry. (n.d.). Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors.
  • PubMed. (2019, June 4). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents.
  • PubMed. (2011, October 27). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor.
  • Guidechem. (n.d.). 1-(4-fluorophenyl)-3-[[4-(1-pyrrolidinyl)phenyl]methyl]urea.
  • Springer. (2022, January 24). An update of label-free protein target identification methods for natural active products.
  • Chemsrc. (2025, September 1). 1-(4-Aminophenyl)-3-ethyl-1-methylurea.
  • Hilaris Publisher. (2015, November 25). Role of Aryl Urea Containing Compounds in Medicinal Chemistry.

Sources

Exploratory

Pharmacokinetic Profiling of 3-(3-Amino-4-methylphenyl)-1-phenylurea: A Technical Guide for Early Drug Discovery

An in-depth technical guide by a Senior Application Scientist Executive Summary In the landscape of modern drug discovery, the early and accurate assessment of a compound's pharmacokinetic (PK) properties is paramount to...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the early and accurate assessment of a compound's pharmacokinetic (PK) properties is paramount to its success. A promising biological activity in vitro is often rendered irrelevant by poor in vivo behavior, leading to costly late-stage failures. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic profiling of a novel small molecule, using 3-(3-Amino-4-methylphenyl)-1-phenylurea as a representative case study. The urea scaffold is a privileged structure in medicinal chemistry, valued for its ability to form robust hydrogen bond interactions with biological targets.[1][2] However, its physicochemical properties can present unique challenges and opportunities in drug development.

This document is structured to guide researchers and drug development professionals through the logical sequence of studies, from initial physicochemical characterization to in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and culminating in a definitive in vivo rodent PK study. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and demonstrate how to synthesize the resulting data into a cohesive profile that informs critical go/no-go decisions.

The Foundational Role of Physicochemical Properties

Before any biological assessment, a thorough understanding of a compound's intrinsic physicochemical properties is non-negotiable. These characteristics dictate a molecule's behavior in every subsequent assay and can often be the root cause of apparent ADME liabilities.[3] For our subject compound, 3-(3-Amino-4-methylphenyl)-1-phenylurea, the initial focus is on its solubility and lipophilicity.

Aqueous Solubility

Aqueous solubility is a critical determinant of oral absorption. A compound that cannot dissolve in the gastrointestinal tract will not be absorbed, regardless of its membrane permeability.

Protocol: Kinetic Aqueous Solubility Assessment via Turbidimetry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(3-Amino-4-methylphenyl)-1-phenylurea in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a concentration gradient.

  • Aqueous Dilution: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to <1%. This rapid shift from an organic to an aqueous environment induces precipitation of compounds at concentrations exceeding their solubility limit.

  • Incubation & Measurement: Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Analysis: Measure the turbidity (light scattering) of each well using a plate reader. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Lipophilicity (LogD)

Lipophilicity, measured as the distribution coefficient (LogD) at a physiological pH of 7.4, governs a compound's ability to partition between aqueous and lipid environments, influencing its permeability, plasma protein binding, and metabolic susceptibility.

Protocol: Shake-Flask Method for LogD Measurement

  • Solution Preparation: Prepare a solution of the compound in PBS (pH 7.4).

  • Partitioning: Add an equal volume of n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Vigorously shake the vial for 1 hour to allow the compound to partition between the two phases, then centrifuge to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and n-octanol layers. Quantify the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Table 1: Physicochemical Properties of 3-(3-Amino-4-methylphenyl)-1-phenylurea (Hypothetical Data)
ParameterAssay MethodResultImplication
Aqueous Solubility Kinetic Turbidimetry (pH 7.4)45 µMModerate solubility; may not be a limiting factor for oral absorption at lower doses.
Lipophilicity Shake-Flask (LogD at pH 7.4)2.8Within the optimal range for oral drug-likeness (typically 1-3), suggesting a good balance between solubility and permeability.

In Vitro ADME Profiling: The Early Readout

In vitro ADME assays are pivotal in early drug discovery, serving as a cost-effective and high-throughput method to identify potential liabilities and guide compound optimization before committing to resource-intensive animal studies.[4][5]

Diagram: The In Vitro ADME Funnel

ADME_Funnel compound 3-(3-Amino-4-methylphenyl)-1-phenylurea solubility Physicochemical (Solubility, LogD) compound->solubility Start permeability Permeability (PAMPA) solubility->permeability metabolism Metabolic Stability (HLM) permeability->metabolism ppb Plasma Protein Binding (RED) metabolism->ppb cyp CYP450 Inhibition ppb->cyp decision Candidate Viability Assessment cyp->decision

Caption: Workflow for initial in vitro ADME screening.

Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid assessment of a compound's ability to diffuse passively across a lipid membrane, serving as a surrogate for intestinal absorption.

Protocol: PAMPA

  • Donor Plate Preparation: A 96-well donor plate is filled with a solution of the test compound in a buffer simulating intestinal fluid (pH 6.5).

  • Membrane Coating: The filter of a 96-well acceptor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Assembly: The acceptor plate is placed on top of the donor plate, creating a "sandwich" where the compound can diffuse from the donor to the acceptor compartment.

  • Incubation: The assembly is incubated for 4-16 hours.

  • Analysis: The concentrations of the compound in both the donor and acceptor wells, as well as a reference well, are measured via UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the concentration changes.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by the primary Phase I enzymes (Cytochrome P450s) located in the liver, providing an estimate of its intrinsic clearance.

Protocol: HLM Stability Assay

  • Reaction Mixture: In a 96-well plate, combine human liver microsomes and the test compound in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a required cofactor).

  • Time Points: Aliquots are taken from the reaction at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Calculation: The natural logarithm of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and be cleared from the body. Therefore, determining the extent of plasma protein binding is essential for interpreting PK data.

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows small molecules to pass freely.

  • Sample Addition: Add plasma spiked with the test compound to one chamber and buffer to the other.

  • Equilibration: Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Analysis: After incubation, sample both the plasma and buffer chambers. The concentrations in both are quantified by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Summary of In Vitro ADME Profile for 3-(3-Amino-4-methylphenyl)-1-phenylurea (Hypothetical Data)
ParameterAssayResultClassificationImplication
Permeability PAMPAPe = 12.5 x 10⁻⁶ cm/sHighLikely to be well-absorbed across the gut wall.
Metabolic Stability HLMt½ = 45 minModerateSuggests moderate hepatic clearance; may have a reasonable in vivo half-life.
Plasma Protein Binding RED (Human)92% Bound (fu = 0.08)HighA high fraction is bound, but the unbound concentration may still be sufficient for efficacy. The unbound fraction drives clearance.
CYP Inhibition FluorometricIC₅₀ > 10 µM for 3A4, 2D6, 2C9Low RiskUnlikely to cause significant drug-drug interactions via inhibition of major CYP isoforms.

Bioanalytical Method for In Vivo Studies

An accurate and robust bioanalytical method is the bedrock of any in vivo PK study.[6] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[6][7]

Protocol: LC-MS/MS Method Development in Mouse Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of mouse plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the clear supernatant to a new plate or vial for injection.

    • Rationale: This is the simplest and fastest extraction method, suitable for early discovery. It effectively removes the bulk of proteins that can interfere with the analysis.[7]

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm). Rationale: A C18 column is a standard starting point for small molecules of moderate lipophilicity.[8]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Rationale: Formic acid aids in the ionization of the analyte in the mass spectrometer source, improving sensitivity.[8]

    • Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in Positive mode. Rationale: The amino and urea groups on the molecule are basic and will readily accept a proton.

    • MRM Transitions: Tune the instrument to monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard. This involves selecting a precursor ion (the protonated molecule, [M+H]⁺) and a specific product ion that is formed upon fragmentation, ensuring high selectivity.

In Vivo Pharmacokinetic Study in Rodents

The definitive test of a compound's viability is its behavior in a living system.[9] A rodent PK study provides critical data on its absorption, distribution, and elimination over time, allowing for the calculation of key parameters that predict human pharmacokinetics.[10]

Study Design
  • Animal Model: Male Sprague-Dawley rats (n=3 per group). Rationale: Rats are a common and well-characterized model for preclinical PK studies.[9]

  • Dosing Groups:

    • Group 1 (IV): 1 mg/kg administered as a bolus via the tail vein. Rationale: The IV dose serves as the 100% bioavailable reference to determine absolute oral bioavailability.

    • Group 2 (PO): 5 mg/kg administered by oral gavage. Rationale: The oral dose assesses absorption from the GI tract.

  • Blood Sampling: Serial blood samples (~100 µL) are collected from each animal at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[11]

  • Matrix: Plasma (anticoagulant: K₂EDTA).

Diagram: In Vivo PK Study Workflow

InVivo_PK cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalysis cluster_data_analysis Data Interpretation node_process node_process node_action node_action node_analysis node_analysis node_output node_output dosing_iv IV Dosing (1 mg/kg) sampling Serial Blood Sampling dosing_iv->sampling dosing_po PO Dosing (5 mg/kg) dosing_po->sampling processing Plasma Processing sampling->processing extraction Sample Extraction (Protein Precip.) processing->extraction lcms LC-MS/MS Quantification extraction->lcms pk_calc PK Parameter Calculation (NCA) lcms->pk_calc report PK Profile Report pk_calc->report

Caption: Key stages of the in vivo rodent pharmacokinetic study.

Results and Interpretation

The plasma concentration data is plotted over time for both IV and PO routes. Non-compartmental analysis (NCA) is then used to calculate the key PK parameters.[12]

Table 3: Key Pharmacokinetic Parameters of 3-(3-Amino-4-methylphenyl)-1-phenylurea in Rats (Hypothetical Data)
ParameterIV Dose (1 mg/kg)PO Dose (5 mg/kg)UnitDefinition
Cmax 1250980ng/mLMaximum observed plasma concentration
Tmax -1.0hTime to reach Cmax
AUC(0-t) 32007850h*ng/mLArea under the concentration-time curve
3.53.8hElimination half-life
CL 5.2-mL/min/kgClearance
Vdss 1.5-L/kgVolume of distribution at steady state
F% -49%%Absolute oral bioavailability

Interpretation:

  • Absorption: The Tmax of 1.0 hour indicates rapid oral absorption.[12]

  • Bioavailability (F%): At 49%, the oral bioavailability is moderate to good, suggesting that a sufficient amount of the drug reaches systemic circulation after oral dosing. This aligns with the high permeability and moderate metabolic stability observed in vitro.

  • Clearance (CL): The clearance is low relative to hepatic blood flow in the rat, which is consistent with the moderate stability in HLM.

  • Half-Life (t½): A half-life of ~3.5 hours suggests that the compound would likely require twice-daily (BID) dosing to maintain therapeutic concentrations.

  • Distribution (Vdss): A volume of distribution greater than total body water (>0.7 L/kg) indicates that the compound distributes into tissues outside of the plasma.

Integrated Analysis and Path Forward

The collective data provides a strong, multi-faceted profile for 3-(3-Amino-4-methylphenyl)-1-phenylurea. The compound exhibits drug-like physicochemical properties, high permeability, moderate metabolic stability, and low risk of CYP inhibition. The in vivo study confirms these promising characteristics, demonstrating rapid absorption and good oral bioavailability with a predictable half-life.

Decision: Based on this comprehensive pharmacokinetic profile, 3-(3-Amino-4-methylphenyl)-1-phenylurea is a viable candidate to advance to efficacy and safety studies. The moderate bioavailability and half-life are not liabilities but rather key data points that will inform the design of future toxicology and pharmacology experiments.

References

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • K.C., P. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. Retrieved from [Link]

  • Absorption Systems. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Jatana, N., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Iancu, M.-E., et al. (2021). Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. Molecules. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3-amino-4-methylphenyl)-1-phenylurea — Chemical Substance Information. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-Phenylureido)phenyl 4-methylbenzenesulfonate. Retrieved from [Link]

  • Shang, D., et al. (2022). Preclinical Pharmacokinetic Studies of a Novel Diuretic Inhibiting Urea Transporters. Pharmaceuticals. Retrieved from [Link]

  • De Baere, S., et al. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. Retrieved from [Link]

  • Sestito, S., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. Retrieved from [Link]

  • Hannioui, A., et al. (2025). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Publishing. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Chen, Y., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

Sources

Foundational

A Framework for In Vivo Safety and Cytotoxicity Assessment of 3-(3-Amino-4-methylphenyl)-1-phenylurea

DISCLAIMER: Publicly available, peer-reviewed in vivo safety and cytotoxicity data for the specific compound 3-(3-Amino-4-methylphenyl)-1-phenylurea is limited. Therefore, this document serves as an in-depth technical gu...

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Author: BenchChem Technical Support Team. Date: April 2026

DISCLAIMER: Publicly available, peer-reviewed in vivo safety and cytotoxicity data for the specific compound 3-(3-Amino-4-methylphenyl)-1-phenylurea is limited. Therefore, this document serves as an in-depth technical guide for researchers and drug development professionals on the established methodologies and strategic framework required to evaluate the safety profile of this, or structurally similar, novel small molecules in accordance with international regulatory standards.

This guide outlines the critical in vivo studies necessary to characterize the toxicological profile of a new chemical entity (NCE) like 3-(3-Amino-4-methylphenyl)-1-phenylurea. The phenylurea scaffold is a component of many biologically active compounds, making a thorough safety assessment paramount before any potential clinical application.[1][2] The following sections detail the rationale, experimental design, and data interpretation for a standard preclinical safety program, grounded in OECD (Organisation for Economic Co-operation and Development) and FDA guidelines.[3][4]

Part 1: Strategic Approach to In Vivo Safety Assessment

A tiered, systematic approach is essential for evaluating the safety of an NCE.[3] This process begins with acute, high-dose studies to determine immediate toxicity and dose ranges, followed by longer-term, repeated-dose studies to identify target organs and establish a safe exposure level.[5]

Acute Oral Toxicity Assessment

The initial step is to determine the compound's intrinsic acute toxicity. This provides critical information on potential health hazards from short-term exposure and is fundamental for classification, labeling, and selecting dose levels for subsequent studies.[6] The recommended approach is the Acute Toxic Class Method (OECD 423).[7][8]

Causality and Experimental Choice: The OECD 423 guideline is selected over historical methods like the LD50 test (OECD 401) because it significantly reduces the number of animals required while still providing sufficient data for hazard classification.[7][9] It employs a stepwise procedure using a small number of animals (typically three per step) at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) to assign a toxicity class rather than a precise LD50 value.[7] This is a more ethical and efficient approach for initial safety assessment.[10]

Repeated-Dose Sub-chronic Toxicity Study

Following the acute assessment, a 90-day repeated-dose oral toxicity study in rodents (OECD 408) is the cornerstone for characterizing the safety profile.[11][12][13] This study provides comprehensive information on health hazards from prolonged exposure, identifies target organs for toxicity, reveals potential for accumulation, and determines a No-Observed-Adverse-Effect Level (NOAEL).[5][14]

Causality and Experimental Choice: A 90-day duration is chosen as it covers a significant portion of a rodent's lifespan, allowing for the development of toxicities that may not be apparent in shorter studies.[5] It provides data on post-weaning maturation and growth, making it highly relevant for human health risk assessment.[5] The inclusion of multiple dose groups (typically three plus a control) is critical for establishing a dose-response relationship, which is a fundamental principle of toxicology.[15]

In Vivo Genotoxicity Assessment

It is crucial to determine if the compound can induce genetic mutations or chromosomal damage. The in vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) is a standard and robust assay for this purpose.[16][17][18]

Causality and Experimental Choice: An in vivo test is essential because it accounts for the influence of whole-body metabolism, pharmacokinetics, and DNA repair processes, which cannot be fully replicated in vitro.[16] The assay detects damage to chromosomes or the mitotic spindle by measuring the formation of micronuclei in young erythrocytes.[17][19] An increase in micronucleated cells in treated animals is a clear indicator of genotoxic potential.[18][20] This test is typically conducted in rodents and can often be integrated into other toxicity studies to reduce animal usage.[19]

Part 2: Experimental Protocols and Methodologies

The following protocols are detailed, step-by-step frameworks based on international guidelines. They are designed to be self-validating through the inclusion of concurrent control groups (negative and positive) and rigorous data collection.

Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
  • Animal Selection: Use healthy, young adult rats or mice of a single sex (typically females, as they are often slightly more sensitive), weighing within ±20% of the mean weight.[6][7]

  • Housing: House animals in appropriate conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard diet and water ad libitum.

  • Dose Formulation: Prepare the test substance in a suitable vehicle. An aqueous solution is preferred, followed by an oil solution (e.g., corn oil).[6] The toxic characteristics of the vehicle must be known.

  • Procedure:

    • Acclimatize animals for at least 5 days.

    • Fast animals overnight prior to dosing (food, but not water).

    • Administer a single oral dose of the compound by gavage. The starting dose is selected based on available information (e.g., 300 mg/kg).

    • Use a group of 3 animals for the first step.

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[7]

  • Endpoint Evaluation:

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record mortality and time of death.

    • Measure body weights prior to dosing and at least weekly thereafter.

    • At day 14, euthanize and perform a gross necropsy on all surviving animals.

  • Decision Logic: The next step (testing at a higher or lower dose) is determined by the number of animals that die or show moribund status within the first 48 hours, following the detailed flowchart in the OECD 423 guideline.[7]

Protocol 2: 90-Day Repeated-Dose Oral Toxicity Study (OECD 408)
  • Animal Selection: Use a standard rodent species (e.g., Sprague-Dawley rats). Use at least 10 males and 10 females per group.[15]

  • Dose Groups:

    • Group 1: Control (vehicle only).

    • Group 2: Low Dose.

    • Group 3: Mid Dose.

    • Group 4: High Dose (should elicit some minimal toxic effects but not mortality).

    • Optional: Satellite groups for high-dose and control to assess recovery (kept for an additional 28 days without treatment).[5]

  • Administration: Administer the test substance orally (e.g., by gavage) daily for 90 consecutive days.[5]

  • In-Life Observations:

    • Clinical Signs: Observe all animals twice daily for morbidity and mortality.[5] Conduct a detailed clinical observation weekly.

    • Body Weight & Food Consumption: Record weekly.[14]

    • Ophthalmology: Conduct an examination prior to the study and at termination.

    • Functional Observations: Near the end of the study, perform assessments for sensory reactivity, grip strength, and motor activity.

  • Pathology:

    • Clinical Pathology (Hematology & Clinical Chemistry): Collect blood at termination for analysis of red/white blood cells, platelets, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), etc.

    • Gross Necropsy: Perform a full necropsy on all animals. Weigh major organs (liver, kidneys, brain, spleen, etc.).[13]

    • Histopathology: Preserve all organs from all animals in the control and high-dose groups. Examine preserved organs microscopically. Examine any gross lesions and target organs from all other dose groups.[14]

Protocol 3: In Vivo Micronucleus Test (OECD 474)
  • Animal Selection: Typically performed in mice or rats. Use at least 5 analyzable animals per sex per group.[18]

  • Dose Groups: Include a vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of the test substance.[16][19] The highest dose should show some evidence of toxicity.

  • Administration: Administer the compound via the intended clinical route, if possible. Typically, two doses are given 24 hours apart.[19]

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).[16]

  • Slide Preparation & Analysis:

    • Prepare bone marrow smears or use flow cytometry for peripheral blood.

    • Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

    • Score at least 4000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.[16]

    • Calculate the ratio of PCEs to total erythrocytes as a measure of bone marrow cytotoxicity.

  • Data Interpretation: A positive result is a dose-related increase in the frequency of micronucleated PCEs that is statistically significant compared to the vehicle control.[19]

Part 3: Data Presentation and Visualization

Quantitative data must be summarized in a clear, structured format to allow for easy interpretation and comparison across dose groups.

Data Tables (Illustrative Examples)

Table 1: Summary of Hematology Data from 90-Day Study

Parameter Units Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
Red Blood Cells (RBC) 10^6/µL 7.5 ± 0.5 7.4 ± 0.6 7.6 ± 0.4 6.8 ± 0.7*
Hemoglobin (HGB) g/dL 15.0 ± 1.1 14.8 ± 1.3 15.1 ± 1.0 13.5 ± 1.4*
White Blood Cells (WBC) 10^3/µL 8.2 ± 2.1 8.5 ± 2.4 9.1 ± 2.0 12.5 ± 3.1*
Platelets (PLT) 10^3/µL 850 ± 150 840 ± 160 865 ± 145 830 ± 170

Data are presented as Mean ± SD. *p < 0.05 vs. Control.

Table 2: Summary of Organ Weight Data from 90-Day Study

Organ Control (Male) Low Dose (Male) Mid Dose (Male) High Dose (Male)
Absolute Weight (g)
Liver 12.5 ± 1.5 12.8 ± 1.6 13.5 ± 1.4 16.8 ± 2.1*
Kidneys 2.5 ± 0.3 2.6 ± 0.4 2.5 ± 0.3 2.7 ± 0.5
Spleen 0.8 ± 0.2 0.8 ± 0.1 0.7 ± 0.2 0.6 ± 0.1*
Relative Weight (%)
Liver 3.1 ± 0.3 3.2 ± 0.4 3.4 ± 0.3 4.5 ± 0.5*
Kidneys 0.63 ± 0.08 0.65 ± 0.09 0.63 ± 0.07 0.72 ± 0.11
Spleen 0.20 ± 0.05 0.20 ± 0.04 0.18 ± 0.05 0.16 ± 0.04*

Data are presented as Mean ± SD. Relative weight = (Organ Weight / Body Weight) x 100. *p < 0.05 vs. Control.

Visualizations (Diagrams)

InVivo_Safety_Workflow cluster_0 Phase 1: Acute Assessment cluster_1 Phase 2: Sub-chronic & Genetic Toxicity cluster_2 Phase 3: Data Analysis & Risk Assessment DoseRange Dose Range Finding (Initial Toxicity) AcuteTox Acute Oral Toxicity (OECD 423) DoseRange->AcuteTox Informs Starting Dose RepeatedDose 90-Day Repeated Dose Study (OECD 408) AcuteTox->RepeatedDose Selects Doses for Sub-chronic Study Micronucleus In Vivo Micronucleus Test (OECD 474) AcuteTox->Micronucleus Analysis Histopathology & Clinical Pathology Analysis RepeatedDose->Analysis NOAEL Determine NOAEL Analysis->NOAEL Risk Human Health Risk Assessment NOAEL->Risk

Caption: High-level workflow for in vivo safety assessment of an NCE.

Micronucleus_Test_Concept Erythroblast Erythroblast (Precursor Cell) PCE Polychromatic Erythrocyte (PCE - Immature) Erythroblast->PCE Nucleus Extrusion MN_PCE Micronucleated PCE (Biomarker of Genotoxicity) Erythroblast->MN_PCE Damage during cell division NCE Normochromatic Erythrocyte (NCE - Mature) PCE->NCE Maturation Compound Test Compound (e.g., Phenylurea) Damage Chromosome Break or Spindle Damage Compound->Damage Micronucleus Micronucleus Formation Damage->Micronucleus

Caption: Conceptual diagram of the in vivo micronucleus test.

References

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD. Available from: [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD. Available from: [Link]

  • Oral Toxicity OECD 408. Altogen Labs. Available from: [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test. Nucro-Technics. Available from: [Link]

  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian). Charles River. Available from: [Link]

  • In Vivo Micronucleus Test. Inotiv. Available from: [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available from: [Link]

  • OECD 408: 90-day subchronic oral toxicity study in rodents. InVivo Preclinical. Available from: [Link]

  • Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. Park, E.J., et al. (2021). Particle and Fibre Toxicology. Available from: [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. (2002). Available from: [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. Overton.io. Available from: [Link]

  • Test No. 401: Acute Oral Toxicity. OECD. Available from: [Link]

  • 3-(3-amino-4-methylphenyl)-1-phenylurea Chemical Substance Information. NextSDS. Available from: [Link]

  • OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. National Toxicology Program. (2001). Available from: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS No. 408. (1998). Available from: [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Singh, S., et al. (2023). ResearchGate. Available from: [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. Available from: [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. Available from: [Link]

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. FDA. (2017). Available from: [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Syngene International Ltd. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. (2022). Available from: [Link]

  • Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. Tiwari, R., et al. (2021). European Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition. El-Gohary, N.S., et al. (2023). RSC Advances. Available from: [Link]

  • 1-(3-amino-4-methylphenyl)-3-ethylurea Chemical Substance Information. NextSDS. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Regioselective Synthesis of 3-(3-Amino-4-methylphenyl)-1-phenylurea

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound: 3-(3-Amino-4-methylphenyl)-1-phenylurea (CAS: 691897-50-4) Introduction and Strategic Rationale Substituted phenylureas are privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound: 3-(3-Amino-4-methylphenyl)-1-phenylurea (CAS: 691897-50-4)

Introduction and Strategic Rationale

Substituted phenylureas are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors and receptor antagonists. The synthesis of 3-(3-Amino-4-methylphenyl)-1-phenylurea presents a specific regiochemical challenge: the target molecule contains an asymmetric urea core linked to a phenyl ring and an aniline derivative.

A naive approach might involve the direct reaction of phenyl isocyanate with 4-methylbenzene-1,3-diamine. However, as a Senior Application Scientist, I strongly advise against this. The differential nucleophilicity between the C1 and C3 amino groups on the diaminotoluene ring is insufficient to prevent the formation of complex statistical mixtures of mono-ureas and bis-ureas.

The Causality of the Protocol: To establish a self-validating, high-yield system, we must enforce absolute regiocontrol. This is achieved via a two-step sequence:

  • Regiospecific Urea Coupling: Utilizing 4-methyl-3-nitroaniline ensures that only the C1 amine is available for nucleophilic attack on the phenyl isocyanate, forming a nitro-urea intermediate [1].

  • Catalytic Hydrogenation: The nitro group is subsequently reduced to the target amine under mild catalytic hydrogenation conditions, preserving the integrity of the urea linkage [2].

Synthetic Workflow

G SM 4-Methyl-3-nitroaniline + Phenyl Isocyanate Step1 Step 1: Urea Coupling (THF, 0°C to RT) SM->Step1 Int Intermediate: 1-(4-methyl-3-nitrophenyl)-3-phenylurea Step1->Int Step2 Step 2: Catalytic Hydrogenation (Pd/C, H2, MeOH, RT) Int->Step2 Prod Target Compound: 3-(3-Amino-4-methylphenyl)-1-phenylurea Step2->Prod

Workflow for the regioselective synthesis of 3-(3-Amino-4-methylphenyl)-1-phenylurea.

Experimental Protocols

Step 1: Synthesis of 1-(4-methyl-3-nitrophenyl)-3-phenylurea

Mechanistic Insight: The formation of the urea bond relies on the nucleophilic addition of the aniline nitrogen to the electrophilic carbon of the isocyanate. Anhydrous conditions are critical, as isocyanates react readily with water to form symmetric diphenylureas (a common impurity).

Table 1: Step 1 Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount
4-Methyl-3-nitroaniline152.151.001.52 g (10.0 mmol)
Phenyl isocyanate119.121.051.25 g (10.5 mmol)
Tetrahydrofuran (Anhydrous)N/AN/A20.0 mL

Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve 4-methyl-3-nitroaniline (1.52 g) in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add phenyl isocyanate (1.25 g) dropwise over 10 minutes via syringe. Causality: Dropwise addition controls the exothermic nature of the coupling and minimizes local concentration spikes that could lead to dimerization.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 1:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by a new, lower-mobility spot ( Rf​≈0.3 ).

  • Workup: The product typically precipitates directly from the THF as a yellow/white solid. Add 20 mL of hexane to drive complete precipitation. Filter the solid under vacuum, wash with cold hexane (2 x 10 mL), and dry under high vacuum to yield the intermediate.

Step 2: Reduction to 3-(3-Amino-4-methylphenyl)-1-phenylurea

Mechanistic Insight: Heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C) cleanly reduces the aryl nitro group to an aniline without cleaving the urea C-N bonds.

Table 2: Step 2 Stoichiometry

ReagentMW ( g/mol )EquivalentsAmount
1-(4-methyl-3-nitrophenyl)-3-phenylurea271.271.002.71 g (10.0 mmol)
Palladium on Carbon (10% wt)N/A0.05 (Pd)0.53 g
Hydrogen Gas ( H2​ )2.02Excess1 atm (Balloon)
Methanol (HPLC Grade)N/AN/A30.0 mL

Methodology:

  • Preparation: To a 100 mL round-bottom flask, add the intermediate (2.71 g) and suspend it in 30 mL of Methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.53 g). Caution: Pd/C is highly pyrophoric when dry. Always add it to the solvent under an inert atmosphere.

  • Purging: Seal the flask with a septum. Evacuate the flask and backfill with Nitrogen (repeat 3 times). Evacuate the flask and backfill with Hydrogen gas from a balloon (repeat 3 times).

  • Reaction: Vigorously stir the suspension at room temperature under a hydrogen balloon for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The intermediate mass ( [M+H]+=272.1 ) should transition completely to the target mass ( [M+H]+=242.1 ).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol (30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize from Ethanol/Water to afford 3-(3-Amino-4-methylphenyl)-1-phenylurea as an off-white solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met:

  • LC-MS (ESI+): The primary validation of the reduction step. The target compound must exhibit a base peak at m/z 242.1 [M+H]+ .

  • 1H NMR (DMSO-d6): The self-validating spectral shift involves the disappearance of the highly deshielded protons adjacent to the nitro group (typically >8.0 ppm) and the appearance of a broad singlet integrating for 2 protons around 4.8−5.2 ppm, corresponding to the newly formed −NH2​ group. The urea −NH protons will appear as two distinct downfield singlets ( >8.5 ppm).

  • Purity: >95% as determined by HPLC (UV detection at 254 nm).

References

  • Synthesis of Ureas from Isocyanates and Amines: Organic Chemistry Portal. "Synthesis of ureas." Organic-Chemistry.org. Available at:[Link]

  • Catalytic Hydrogenation of Nitro Compounds: Organic Chemistry Portal. "Reduction of nitro compounds." Organic-Chemistry.org. Available at:[Link]

Application

How to dissolve 3-(3-Amino-4-methylphenyl)-1-phenylurea in DMSO for cell culture

Application Note & Protocol Topic: Strategic Dissolution and Application of 3-(3-Amino-4-methylphenyl)-1-phenylurea in DMSO for Cellular Assays Abstract & Core Principles This document provides a comprehensive guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Strategic Dissolution and Application of 3-(3-Amino-4-methylphenyl)-1-phenylurea in DMSO for Cellular Assays

Abstract & Core Principles

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 3-(3-Amino-4-methylphenyl)-1-phenylurea using Dimethyl Sulfoxide (DMSO) for in vitro cell culture applications. Due to the hydrophobic nature of many phenylurea-based compounds, achieving a stable, biologically compatible solution is paramount for generating reliable and reproducible experimental data. This guide moves beyond a simple set of instructions to explain the fundamental principles behind each step, ensuring a robust and validated methodology. We will address the physicochemical rationale for solvent selection, the critical parameters for creating a high-concentration stock solution, strategies to mitigate DMSO-induced cytotoxicity, and best practices for preparing final working solutions to prevent compound precipitation.

The Scientific Rationale: Understanding the Components

The Compound: 3-(3-Amino-4-methylphenyl)-1-phenylurea

This compound belongs to the phenylurea class, characterized by a central urea moiety flanked by phenyl rings. These structures are often poorly soluble in aqueous solutions like cell culture media due to their significant nonpolar surface area.

PropertyValueSource
CAS Number 691897-50-4[1]
Molecular Formula C₁₄H₁₅N₃O[2]
Molecular Weight 241.29 g/mol [2]
Appearance Typically a solid powder
The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful polar aprotic solvent, making it an exceptional choice for dissolving a wide range of organic molecules that are insoluble in water.[3][4] Its utility in a cell culture context stems from this broad solvency; however, its application is not without caveats.

  • Mechanism of Solvency: DMSO's sulfoxide group provides a polar center, while its two methyl groups create a nonpolar domain. This dual character allows it to effectively interact with and dissolve both polar and nonpolar compounds.[3]

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Using anhydrous, high-purity DMSO is critical, as absorbed water can reduce the solubility of hydrophobic compounds and potentially promote degradation over time.

  • Cytotoxicity: The primary challenge with using DMSO in cell culture is its inherent toxicity at higher concentrations.[6][7][8] DMSO can disrupt cell membranes, affect cell proliferation, and even induce differentiation or apoptosis.[6][8][9] Therefore, a core objective of any protocol is to minimize the final concentration of DMSO in the culture medium. For most immortalized cell lines, a final concentration of ≤ 0.5% is a widely accepted limit, with many assays tolerating up to 1%.[6][10][11] Primary cells are often more sensitive, and a final DMSO concentration of ≤ 0.1% is strongly recommended.[11][12]

Workflow for Stock Solution Preparation and Application

The following diagram illustrates the complete workflow from receiving the powdered compound to its final application in a cell culture experiment.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution & Dosing Powder Compound Powder (3-(3-Amino-4-methylphenyl)-1-phenylurea) Weigh Accurate Weighing Powder->Weigh Dissolve Add Anhydrous DMSO Weigh->Dissolve Assist Aid Dissolution (Vortex, Sonicate, Gentle Warmth) Dissolve->Assist Filter Sterile Filtration (0.2 µm PTFE Filter) Assist->Filter Aliquot Aliquot into Single-Use Vials Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store Stock Frozen Stock Aliquot Store->Stock Begin Experiment Dilute Dilute in Culture Medium (to final concentration) Stock->Dilute Dose Add to Cell Culture Dilute->Dose Incubate Incubate & Analyze Dose->Incubate

Caption: Workflow from compound powder to cell treatment.

Detailed Protocol: Stock Solution Preparation (10 mM)

This protocol details the preparation of a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.

Materials and Equipment
  • 3-(3-Amino-4-methylphenyl)-1-phenylurea powder

  • Anhydrous, cell culture-grade DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber, or light-protecting microcentrifuge tubes or cryovials

  • Sterile, disposable syringe (1-3 mL)

  • Sterile, 0.2 µm syringe filter (DMSO-compatible, e.g., PTFE or nylon)[13][14][15]

  • Vortex mixer

  • Water bath sonicator (optional)

  • Water bath set to 37°C (optional)

  • Calibrated pipettes and sterile, filtered tips

Pre-Dissolution Calculations

To prepare a 10 mM stock solution:

  • Molecular Weight (MW): 241.29 g/mol

  • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = 0.010 mol/L * 0.001 L * 241.29 g/mol = 0.00241 g

    • Mass (mg) = 2.41 mg

Desired Stock Conc.Mass per 1 mL DMSO
10 mM2.41 mg
20 mM4.82 mg
50 mM12.06 mg
Step-by-Step Procedure
  • Preparation: Before opening, allow the vial of the compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out the calculated amount of powder (e.g., 2.41 mg for 1 mL of 10 mM stock) and transfer it into a sterile, light-protecting microcentrifuge tube.

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes.[12]

  • Assisted Dissolution (If Necessary): If the compound is not fully dissolved, utilize one or both of the following methods:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[12]

    • Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes.[5][12] Caution: Do not overheat, as this may degrade the compound.

  • Visual Inspection: After solubilization, hold the tube up to a light source to ensure the solution is clear and free of any visible particulates.

  • Sterile Filtration: Draw the entire DMSO stock solution into a sterile syringe. Attach a 0.2 µm PTFE syringe filter. Dispense the solution through the filter into a new set of sterile, single-use cryovials.[16] This step ensures the removal of any potential microbial contamination or undissolved micro-particulates.

  • Aliquoting & Storage: Aliquot the filtered stock solution into smaller, single-use volumes (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[5][12][16]

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date. Store aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[5][16]

Application Protocol: Dosing Cell Cultures

The key to successful application is the dilution step, which must be performed carefully to avoid precipitating the compound in the aqueous culture medium.

  • Thaw Stock: Remove one aliquot of the DMSO stock solution from the freezer and thaw it completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your final desired concentration in the cell culture medium.

    • Formula: V₁C₁ = V₂C₂

    • (Volume of Stock) x (Conc. of Stock) = (Final Volume of Media) x (Final Conc. in Media)

    • Example: To make a 10 µM final concentration in 2 mL of media from a 10 mM stock:

      • V₁ * (10,000 µM) = (2000 µL) * (10 µM)

      • V₁ = (2000 * 10) / 10,000 = 2 µL

  • Dilution: Add the calculated volume of stock (2 µL) directly to your pre-warmed cell culture medium (2 mL). Crucially, pipette the DMSO stock directly into the medium and immediately mix gently by swirling or pipetting up and down. Do not add the medium to the small drop of DMSO. This rapid dispersion helps prevent the compound from crashing out of solution.[11]

  • Vehicle Control: It is mandatory to include a vehicle control in your experiment. This consists of cells treated with an equivalent volume of pure DMSO diluted into the medium (e.g., 2 µL of DMSO in 2 mL of media), resulting in the same final solvent concentration (0.1% in this example).[5][10] This control allows you to distinguish the effects of the compound from the effects of the solvent itself.

G cluster_0 Experimental Groups A Group A Untreated Control (Cells + Medium) B Group B Vehicle Control (Cells + Medium + 0.1% DMSO) ResultB Effect of DMSO B->ResultB Compare B to A C Group C Experimental (Cells + Medium + 10µM Compound in 0.1% DMSO) ResultC Effect of Compound C->ResultC Compare C to B

Caption: Importance of the vehicle control in experimental design.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO. Insufficient solvent volume; low-quality or wet DMSO; compound has limited solubility.Try increasing the DMSO volume to create a lower concentration stock. Use a fresh, sealed bottle of anhydrous DMSO. Apply sonication and gentle warming (37°C) for a longer duration (up to 30 mins).[12] If it still fails, the desired concentration may exceed its solubility limit.
Compound precipitates when added to culture medium. "Shock" precipitation from rapid solvent change; final concentration is above aqueous solubility limit.Make an intermediate dilution in culture medium (e.g., dilute 1:10 in medium, mix, then add this to the final well). Add the DMSO stock dropwise to the medium while gently vortexing or swirling.[11] Ensure the final concentration is appropriate; you may need to test lower concentrations.
Vehicle control shows significant cytotoxicity or altered cell behavior. Final DMSO concentration is too high for the specific cell line.Perform a dose-response curve with DMSO alone (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerated concentration for your cells.[11] Reduce the final DMSO concentration in all subsequent experiments.
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution; inconsistent dilution technique.Always use single-use aliquots to avoid freeze-thaw degradation.[16] Standardize the dilution procedure, ensuring the DMSO stock is always added to the medium and mixed immediately.

References

  • Vertex AI Search. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]

  • Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. [Link]

  • Pharmaceutical Technology. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. [Link]

  • Santos, L. F., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]

  • Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Protocol Online. (2005, August 22). Silly question: is DMSO sterile by itself, to add it to cells?. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • LifeTein. How to dissolve peptides in DMSO?. [Link]

  • American Elements. (4-chlorophenyl)urea | CAS 140-38-5. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • NextSDS. 3-(3-amino-4-methylphenyl)-1-phenylurea — Chemical Substance Information. [Link]

  • PubChem. 3-(3-Phenylureido)phenyl 4-methylbenzenesulfonate. [Link]

  • Journal of Molecular Structure. (2025, August 1). Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles. [Link]

  • PubChemLite. 3-(3-amino-4-methylphenyl)-1-phenylurea. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Molport. 3-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-phenylurea. [Link]

Sources

Method

Preparation of 3-(3-Amino-4-methylphenyl)-1-phenylurea stock solutions for biochemical assays

An Application Note on the Methodical Preparation of 3-(3-Amino-4-methylphenyl)-1-phenylurea Stock Solutions for Biochemical Assays Authored by a Senior Application Scientist Abstract The integrity of biochemical and cel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Methodical Preparation of 3-(3-Amino-4-methylphenyl)-1-phenylurea Stock Solutions for Biochemical Assays

Authored by a Senior Application Scientist

Abstract

The integrity of biochemical and cellular assay data is fundamentally reliant on the precise and consistent preparation of test compound stock solutions. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of stock solutions for 3-(3-Amino-4-methylphenyl)-1-phenylurea. By integrating principles of solvent chemistry, analytical validation, and stability testing, this protocol aims to mitigate experimental variability and ensure the generation of reproducible, high-quality data. We will delve into the causality behind procedural choices, offering a robust framework that moves beyond rote step-following to a deeper understanding of small molecule handling.

Introduction: The Criticality of the Stock Solution

This guide establishes a self-validating protocol for preparing high-concentration stock solutions of 3-(3-Amino-4-methylphenyl)-1-phenylurea, with a primary focus on using Dimethyl Sulfoxide (DMSO), a solvent chosen for its broad utility in dissolving diverse organic molecules for biological testing.[3][4]

Physicochemical Properties & Solubility Profile

A foundational understanding of the compound's properties is essential for its effective handling. The urea functionality often confers poor aqueous solubility due to strong crystal lattice energy from intermolecular hydrogen bonding, making organic solvents necessary for initial dissolution.[1][5]

PropertyValueSource
IUPAC Name 1-(3-amino-4-methylphenyl)-3-phenylurea[6]
CAS Number 691897-50-4[7][8]
Molecular Formula C₁₄H₁₅N₃O[6]
Molecular Weight 241.29 g/mol [6]
Appearance White to off-white solid (predicted)
Primary Solvent Dimethyl Sulfoxide (DMSO)[5]
Hazard Class. Acute Toxicity (Oral, Dermal, Inhalation); Skin & Eye Irritant[8]

Solvent Selection Rationale: Dimethyl Sulfoxide (DMSO) is the recommended solvent for 3-(3-Amino-4-methylphenyl)-1-phenylurea. Its aprotic, highly polar nature is exceptionally effective at disrupting the crystal lattice of urea derivatives and solvating the molecule.[5] This ensures the formation of a true solution, which is critical for accurate downstream dilutions.

Experimental Workflow for Stock Solution Preparation

This section outlines the complete workflow from initial compound handling to the final, validated, and stored aliquots.

G cluster_prep Preparation & Dissolution cluster_qc Quality Control (Optional but Recommended) cluster_store Aliquoting & Storage start Receive Compound (Verify CoA) weigh Accurately Weigh Solid (Analytical Balance) start->weigh Equilibrate to RT calc Calculate Solvent Volume (Target: 10 mM) weigh->calc dissolve Add Anhydrous DMSO & Vortex/Sonicate calc->dissolve inspect Visual Inspection (Clarity, No Particulates) dissolve->inspect qc QC Analysis: - HPLC (Purity/Conc.) - Nephelometry (Kinetic Solubility) inspect->qc Proceed to Validation aliquot Aliquot into Single-Use Volumes (Low-binding Tubes) inspect->aliquot If QC is Skipped qc->aliquot If Passes QC storage Store at -20°C or -80°C (Protect from Light) aliquot->storage end Ready for Assay Use (Prepare Working Dilutions) storage->end

Caption: Workflow for preparing validated stock solutions.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in DMSO, a common starting concentration for screening campaigns.[9][10]

Materials and Reagents
  • 3-(3-Amino-4-methylphenyl)-1-phenylurea (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade (Water content <0.05%)

  • Analytical balance (4-decimal place readability)

  • Class A volumetric flasks or calibrated micropipettes

  • Vortex mixer and/or bath sonicator

  • Amber or opaque low-binding microcentrifuge tubes

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Step-by-Step Methodology

Step 1: Pre-dissolution & Safety Precautions

  • Before opening, allow the vial of 3-(3-Amino-4-methylphenyl)-1-phenylurea to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Perform all handling of the solid compound and concentrated DMSO solutions within a chemical fume hood.

  • Pre-label all tubes and flasks with the compound name, concentration, solvent, and date.

Step 2: Weighing the Compound

  • Tare a clean, dry weighing vessel (e.g., weigh boat or vial) on the analytical balance.

  • Carefully weigh out a precise amount of the compound. For example, weigh approximately 2.41 mg of 3-(3-Amino-4-methylphenyl)-1-phenylurea. Record the exact mass.

Step 3: Calculating the Required Solvent Volume The volume of DMSO required is calculated using the following formula:

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) × Molar Concentration (mol/L))

  • Example Calculation:

    • Mass = 2.41 mg = 0.00241 g

    • Molecular Weight = 241.29 g/mol

    • Target Concentration = 10 mM = 0.010 mol/L

    • Volume (L) = 0.00241 g / (241.29 g/mol × 0.010 mol/L) = 0.0009988 L ≈ 1.0 mL

    • Therefore, you will add 1.0 mL of DMSO to 2.41 mg of the compound.

Step 4: Dissolution

  • Add the calculated volume of anhydrous DMSO to the vial containing the weighed solid.

  • Cap the vial securely and vortex vigorously for 1-2 minutes.

  • If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but must be done with caution to avoid degradation.[11]

Step 5: Final Inspection and Filtration

  • Visually inspect the solution against a bright light source. It must be completely clear, with no visible particulates or haze.

  • For critical applications, the solution can be filtered through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter to remove any microparticulates.

Quality Control and Stock Solution Validation

Validation is a critical step to ensure the integrity of the stock solution. It confirms concentration, purity, and solubility upon dilution.[12][13]

ParameterMethodPurpose & Rationale
Identity & Purity HPLC-UV, LC-MSConfirms the chemical identity and assesses purity. This is crucial to detect any degradation that may have occurred during shipping, storage, or dissolution.[12]
Concentration HPLC with a Standard CurveProvides an accurate, quantitative measure of the compound's concentration, verifying the weighing and dissolution steps.[13]
Kinetic Solubility Nephelometry or TurbidimetryMeasures the concentration at which the compound precipitates when diluted from a DMSO stock into an aqueous buffer. This is vital for predicting its behavior in the final assay medium and avoiding false negatives due to compound crashing out of solution.[4][14]

Storage, Stability, and Handling

Proper storage is essential to maintain the compound's integrity over time.[15]

  • Aliquoting: The validated stock solution should immediately be aliquoted into single-use volumes in tightly sealed, low-binding tubes. This practice is the most effective way to prevent degradation caused by repeated freeze-thaw cycles.[15][16]

  • Storage Temperature: Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[15]

  • Light Protection: Use amber or opaque vials, or wrap clear vials in aluminum foil, to protect the compound from potential light-induced degradation.

  • Thawing: When ready to use, thaw an aliquot slowly to room temperature and vortex gently before opening to ensure homogeneity.

Preparation of Working Solutions for Assays

The final step is the dilution of the concentrated stock into the aqueous assay buffer. The primary goal is to achieve the desired final assay concentration while minimizing the final concentration of DMSO, which can be toxic to cells or interfere with enzyme activity.[9][12]

  • Guideline: The final concentration of DMSO in the assay should generally not exceed 0.5% , with <0.1% being ideal for sensitive cellular assays.

  • Example Dilution:

    • Goal: Prepare a 10 µM working solution in an assay buffer with a final DMSO concentration of 0.1%.

    • Intermediate Dilution: First, dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate stock.

    • Final Dilution: Add 1 µL of the 100 µM intermediate stock to 99 µL of the final assay buffer. This 1:100 dilution results in a final compound concentration of 1 µM and a final DMSO concentration of 0.01% (from the 1% DMSO in the intermediate). Correction for 10µM: Add 1 µL of a 1mM intermediate stock to 99 µL of assay buffer to achieve 10 µM final concentration with 0.1% DMSO.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate forms in stock solution after freezing. Solubility limit was exceeded at low temperature; solvent was not anhydrous, and water froze out.Warm solution to room temperature and vortex/sonicate thoroughly. If it persists, remake the stock at a lower concentration. Always use anhydrous DMSO.[16]
Compound precipitates upon dilution into aqueous buffer. The compound's kinetic solubility in the aqueous buffer was exceeded.Lower the final assay concentration. Increase the final DMSO percentage if the assay can tolerate it. Perform a kinetic solubility test to determine the solubility limit.[14]
Inconsistent assay results between experiments. Stock solution degradation due to improper storage (freeze-thaw cycles); inaccurate pipetting during dilution.Always use a fresh aliquot for each experiment.[15][16] Verify pipette calibration. Prepare fresh intermediate dilutions for each assay plate.

References

  • NextSDS. 3-(3-amino-4-methylphenyl)-1-phenylurea — Chemical Substance Information. [Link]

  • Wolf, A., Shimamura, S., & Reinhard, F. B. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265–271. [Link]

  • Xu, K., et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5532–5547. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • S. Sudhakar, et al. (2012). core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical Research, 5(4), 2154-2161. [Link]

  • Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • ResearchGate. Solubility and thermodynamic properties of SO2 in three low volatile urea derivatives. [Link]

  • Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceuticals, 3(5), 1345-1360. [Link]

  • Molport. 3-amino-1-(3-chloro-4-methylphenyl)urea. [Link]

  • PubChemLite. 3-(3-amino-4-methylphenyl)-1-phenylurea. [Link]

  • ACS Publications. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • ACS Publications. An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. [Link]

  • MDPI. High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. [Link]

  • Wikipedia. 1,3-Diphenylurea. [Link]

  • Bruker Daltonics SPR. 7 – Small Molecule Interaction. [Link]

  • MDPI. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. [Link]

Sources

Application

Application Note: 3-(3-Amino-4-methylphenyl)-1-phenylurea as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction and Mechanistic Rationale In modern targeted oncology, the design of Type II kinase inhibitors relies heavily on privileged chemical scaffolds that can stabilize the inactive "DFG-out" conformation of target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern targeted oncology, the design of Type II kinase inhibitors relies heavily on privileged chemical scaffolds that can stabilize the inactive "DFG-out" conformation of target kinases. 3-(3-Amino-4-methylphenyl)-1-phenylurea (CAS: 691897-50-4) has emerged as a highly versatile building block in this domain.

The structural anatomy of this compound provides a tri-functional pharmacophore ideally suited for rational drug design:

  • The Phenylurea Motif: Acts as a critical hydrogen-bond donor/acceptor network. The urea nitrogens donate hydrogen bonds to the catalytic glutamate, while the carbonyl oxygen accepts a hydrogen bond from the backbone amide of the DFG aspartate, locking the kinase in its inactive state ().

  • The 4-Methyl Group: Provides essential steric bulk. This methyl group projects into a hydrophobic sub-pocket often adjacent to the gatekeeper residue, enhancing binding affinity and restricting the rotational freedom of the molecule, which minimizes entropic penalties upon binding.

  • The 3-Amino Group: Serves as a highly reactive nucleophilic vector. It allows for the rapid modular attachment of various "hinge-binding" motifs (e.g., pyrimidines, quinolines, or isoxazoles) via cross-coupling or amidation.

By leveraging this building block, researchers can efficiently generate libraries of multi-targeted or highly selective inhibitors against Class III receptor tyrosine kinases (RTKs) such as FLT3, PDGFR, and KIT ().

RTK_Pathway Ligand Growth Factor (e.g., FL, PDGF) RTK Receptor Tyrosine Kinase (FLT3 / PDGFR) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation Inhibitor Phenylurea Derivative (Type II Inhibitor) Inhibitor->RTK Binds DFG-out (Blocks ATP) Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Figure 1: Inhibition of RTK signaling pathways by phenylurea-derived Type II kinase inhibitors.

Quantitative Structure-Activity Relationship (SAR) Insights

The modularity of the 3-amino group allows for extensive SAR exploration. Table 1 summarizes the biological efficacy of various derivatives synthesized using the phenylurea core, demonstrating how subtle modifications at the 3-amino position shift the kinase selectivity profile.

Table 1: Representative Kinase Inhibition Profile of Phenylurea Derivatives

Hinge-Binding Modification (at 3-Amino)Primary Target KinaseBiochemical IC₅₀ (nM)Cellular Assay ModelCellular IC₅₀ (nM)Reference
Pyrimidin-4-ylamino PDGFRβ19.0MV4-11 (Leukemia)45.0
5-(tert-butyl)isoxazol-3-yl amide FLT3-ITD2.4MV4-11 (Leukemia)12.0
Dihydropyrrolopyrimidine PI3Kα8.5HCT116 (Colon)62.0

Experimental Workflow and Protocol

To utilize 3-(3-Amino-4-methylphenyl)-1-phenylurea effectively, Buchwald-Hartwig cross-coupling is the preferred methodology for appending heteroaryl halides. This method is superior to standard Nucleophilic Aromatic Substitution (SNAr) as it accommodates unactivated heteroaryl chlorides and prevents the degradation of the urea moiety.

Synthesis_Workflow BB Phenylurea Core CAS: 691897-50-4 Coupling Buchwald-Hartwig Cross-Coupling BB->Coupling Reactant Heteroaryl Halide (Hinge Binder) Reactant->Coupling Purification Prep-HPLC Purification Coupling->Purification LC-MS Validation Product Type II Kinase Inhibitor Purification->Product >95% Purity

Figure 2: General library synthesis workflow utilizing the phenylurea building block.

Protocol: Buchwald-Hartwig Amination of 3-(3-Amino-4-methylphenyl)-1-phenylurea

Safety Note: The building block is classified as Acute Tox. 4 and Skin Irrit. 2. All manipulations must be performed in a certified fume hood using standard PPE.

Reagents & Materials
  • Building Block: 3-(3-Amino-4-methylphenyl)-1-phenylurea (1.0 eq, 1.0 mmol, 241.3 g/mol )

  • Electrophile: Heteroaryl chloride (e.g., 4-chloropyrimidine derivative) (1.1 eq, 1.1 mmol)

  • Catalyst: Pd₂(dba)₃ (0.05 eq, 5 mol%)

  • Ligand: Xantphos (0.1 eq, 10 mol%)

  • Base: Cs₂CO₃ (2.0 eq, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology & Causality
  • Preparation of the Reaction Mixture:

    • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the building block, heteroaryl chloride, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Causality:Xantphos is specifically chosen for its wide bite angle (~111°), which accelerates reductive elimination and is highly selective for the mono-arylation of primary anilines, preventing unwanted bis-arylation. Cs₂CO₃ is utilized because it is a mild, non-nucleophilic base; stronger bases (like NaOtBu) risk deprotonating the urea nitrogens (pKa ~ 12-13), which would poison the catalyst and generate side products.

  • Degassing (Self-Validating System):

    • Action: Add anhydrous 1,4-Dioxane (10 mL). Seal the flask with a rubber septum and purge the system with ultra-pure Argon for 15 minutes using a sparging needle.

    • Causality: Palladium(0) catalysts are highly sensitive to oxidation. A color change from dark purple/red (active Pd) to black (Pd black precipitation) during the reaction indicates a failure in the degassing step.

  • Thermal Activation:

    • Action: Transfer the flask to a pre-heated oil bath at 100 °C and stir vigorously for 12–16 hours.

  • In-Process Monitoring (Self-Validation):

    • Action: At 12 hours, withdraw a 10 µL aliquot, dilute in 1 mL Methanol, filter, and inject into the LC-MS.

    • Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the starting mass ( m/z 242.1[M+H]⁺) and the emergence of the target product mass.

  • Workup and Purification:

    • Action: Cool the mixture to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and wash the pad with Ethyl Acetate (3 × 15 mL). Concentrate the filtrate under reduced pressure.

    • Action: Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Final Characterization:

    • Action: Confirm structure via ¹H NMR (DMSO- d6​ ).

    • Validation Criteria: Successful coupling is confirmed by the disappearance of the primary amine signal (broad singlet at ~5.0 ppm) and the appearance of a new secondary amine proton signal downfield (~8.5–9.5 ppm), alongside the intact urea NH protons (~8.0–9.0 ppm).

References

  • Ma, L., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. European Journal of Medicinal Chemistry.[Link]

  • Tintori, C., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750.[Link]

  • Min, K., et al. (2016). Optimization of the phenylurea moiety in a phosphoinositide 3-kinase (PI3K) inhibitor to improve water solubility and the PK profile by introducing a solubilizing group and ortho substituents. Bioorganic & Medicinal Chemistry.[Link]

Method

High-throughput screening assay protocols using 3-(3-Amino-4-methylphenyl)-1-phenylurea

Application Note: High-Throughput Screening of Diarylurea Scaffolds (3-(3-Amino-4-methylphenyl)-1-phenylurea) against p38α MAP Kinase Executive Summary Diarylureas represent a privileged chemotype in modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Diarylurea Scaffolds (3-(3-Amino-4-methylphenyl)-1-phenylurea) against p38α MAP Kinase

Executive Summary

Diarylureas represent a privileged chemotype in modern drug discovery, frequently utilized as Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of target kinases. This application note details a robust, self-validating high-throughput screening (HTS) workflow for evaluating the building block 3-(3-Amino-4-methylphenyl)-1-phenylurea (CAS: 691897-50-4) against p38α Mitogen-Activated Protein Kinase (MAPK). By coupling a primary Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay with an orthogonal Thermal Shift Assay (TSA), this protocol ensures high-fidelity hit identification while systematically eliminating false positives caused by assay interference.

Scientific Rationale & Target Biology

p38α MAPK is a critical signaling node in the production of pro-inflammatory cytokines. Targeting this kinase with Type II inhibitors (such as diarylureas) offers superior kinome selectivity compared to ATP-competitive Type I inhibitors, because the allosteric pocket adjacent to the ATP-binding site is less conserved across the kinome.

The compound 3-(3-Amino-4-methylphenyl)-1-phenylurea serves as an excellent HTS starting point. The diarylurea core forms critical hydrogen bonds with the conserved glutamate (αC-helix) and aspartate (DFG motif), while the meta-amino group on the terminal phenyl ring provides a synthetic vector for solvent-channel derivatization or additional hinge-binding interactions.

Because diarylureas are notoriously hydrophobic and prone to aggregation or autofluorescence[1], standard colorimetric or prompt-fluorescence assays are inadequate. We employ TR-FRET, which utilizes a time delay to allow short-lived compound autofluorescence to decay before signal acquisition, drastically improving the signal-to-noise ratio[2].

G Stimulus Pro-inflammatory Cytokines / Stress MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38α MAPK (Target) MKK3_6->p38 Phosphorylates Substrates MAPKAPK2 / ATF2 (Downstream Effectors) p38->Substrates Phosphorylates Response Inflammatory Response Substrates->Response Induces Inhibitor 3-(3-Amino-4-methylphenyl) -1-phenylurea Inhibitor->p38 Type II Inhibition (DFG-out)

Figure 1: p38α MAPK signaling pathway and Type II allosteric intervention by diarylureas.

Experimental Workflow & Triage Logic

A successful HTS campaign must be a self-validating system. Our workflow begins with a 384-well TR-FRET primary screen. Assay robustness is continuously monitored using the Z'-factor[3]. Compounds exhibiting >50% inhibition at 10 µM progress to dose-response IC50 determination. Finally, an orthogonal Thermal Shift Assay (TSA) confirms direct thermodynamic binding to the p38α protein, ruling out off-target assay interference (e.g., fluorescence quenchers or aggregators).

Workflow Lib Compound Library (Diarylureas) Primary Primary HTS TR-FRET Assay (384-well) Lib->Primary QC Assay QC Z'-factor ≥ 0.5 Primary->QC Validate Plate Hit Hit Selection IC50 < 10 µM QC->Hit Pass Orthogonal Orthogonal Assay Thermal Shift (DSF) Hit->Orthogonal Triage False Positives Lead Lead Optimization 3-(3-Amino-4-methylphenyl) -1-phenylurea Orthogonal->Lead Confirm Direct Binding

Figure 2: Self-validating HTS triage logic from primary screening to lead optimization.

Protocol 1: Primary HTS via TR-FRET Kinase Assay

Objective: Quantify the inhibition of p38α MAPK activity by 3-(3-Amino-4-methylphenyl)-1-phenylurea using a TR-FRET readout.

Materials:

  • Recombinant human p38α MAPK (active).

  • Biotinylated ATF2 peptide substrate.

  • Europium (Eu)-labeled anti-phospho-ATF2 antibody (Donor)[4].

  • Streptavidin-APC (Acceptor).

  • 384-well low-volume white microplates.

  • 3-(3-Amino-4-methylphenyl)-1-phenylurea (10 mM stock in anhydrous DMSO)[1].

Step-by-Step Methodology:

  • Compound Preparation: Dilute the 10 mM DMSO stock of 3-(3-Amino-4-methylphenyl)-1-phenylurea to a 100X intermediate concentration in 100% DMSO.

    • Causality Note: Diarylureas have notoriously poor aqueous solubility. Maintaining intermediate dilutions in 100% DMSO prevents premature precipitation. The final DMSO concentration in the assay must be strictly capped at 1% (v/v) to prevent kinase denaturation[1].

  • Kinase Reaction Assembly: To each well of the 384-well plate, add 5 µL of p38α enzyme (final concentration 1 nM) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Transfer 100 nL of the compound (or DMSO vehicle control) using an acoustic liquid handler. Incubate at room temperature for 30 minutes.

    • Causality Note: Type II inhibitors often exhibit slow-binding kinetics due to the required conformational shift of the kinase activation loop (DFG-in to DFG-out). Pre-incubation is critical to achieve thermodynamic binding equilibrium before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at its apparent Km, ~25 µM) and biotinylated ATF2 peptide (100 nM). Incubate for 60 minutes at 25°C.

  • Detection & Quenching: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt the kinase reaction), Eu-labeled anti-phospho antibody (1 nM), and Streptavidin-APC (10 nM). Incubate for 60 minutes.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm; Delay: 100 µs; Integration: 200 µs)[5].

  • Self-Validation (QC): Calculate the Z'-factor using the high (DMSO vehicle) and low (no ATP) controls. A Z'-factor ≥ 0.5 is mathematically required to validate the assay's suitability for hit identification[3].

Protocol 2: Orthogonal Validation via Thermal Shift Assay (DSF)

Objective: Confirm that the TR-FRET hit is a true binder by measuring the ligand-induced thermal stabilization of the p38α protein, ruling out Pan-Assay Interference Compounds (PAINS).

Materials:

  • Real-Time PCR system (e.g., QuantStudio).

  • SYPRO Orange dye (5000X stock).

  • Recombinant p38α MAPK (unphosphorylated, 2 µM final).

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 2 µM p38α and 5X SYPRO Orange in screening buffer (100 mM HEPES pH 7.5, 150 mM NaCl).

    • Causality Note: SYPRO Orange is highly sensitive to hydrophobic environments. As the protein unfolds during heating, its hydrophobic core is exposed, the dye binds, and fluorescence drastically increases.

  • Plating: Dispense 19 µL of the Master Mix into a 96-well PCR plate.

  • Compound Addition: Add 1 µL of 3-(3-Amino-4-methylphenyl)-1-phenylurea (to achieve a final concentration of 20 µM, 5% DMSO). Include a 5% DMSO-only well as a negative control.

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the melting temperature (Tm) from the inflection point of the melt curve (first derivative). A positive shift (ΔTm > 2.0°C) confirms direct, stabilizing target engagement.

Quantitative Data Presentation

The following table summarizes the quantitative validation metrics for the HTS cascade, comparing 3-(3-Amino-4-methylphenyl)-1-phenylurea against a known p38α reference inhibitor (Doramapimod) and a hypothetical PAINS artifact.

Compound NamePrimary TR-FRET IC50 (µM)Assay Z'-FactorTSA ΔTm (°C) at 20 µMHit Status
DMSO (Vehicle Control) N/A0.780.0Baseline
Doramapimod (Reference) 0.0180.81+8.5Validated Control
3-(3-Amino-4-methylphenyl)-1-phenylurea 4.250.75+3.2Validated Hit
Curcumin (PAINS Artifact) 1.100.72-0.5 (Destabilizing)False Positive

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[Link]

  • Pharmaceutical Technology. (2026). SwiftFluo® TR-FRET Kinase Kits. Pharmaceutical Technology.[Link]

  • Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological.[Link]

  • VKEY-BIO. KeyTec® TR-FRET Protein Kinase Assay Kit. VKEY-BIO. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(3-Amino-4-methylphenyl)-1-phenylurea Synthesis

Welcome to the Technical Support Center. The synthesis of 3-(3-Amino-4-methylphenyl)-1-phenylurea presents a classic challenge in regioselectivity and solubility management.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-(3-Amino-4-methylphenyl)-1-phenylurea presents a classic challenge in regioselectivity and solubility management. As a critical intermediate in drug development and screening libraries, obtaining this compound in high purity requires moving away from direct diamine additions and adopting a step-wise, protected approach.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield.

Synthesis Strategy & Workflow

Why Direct Addition Fails: Attempting "Route A" (reacting 2,4-diaminotoluene directly with phenyl isocyanate) typically results in a complex, low-yield mixture. While the 4-amino group (para to the methyl) is less sterically hindered, the 2-amino group (ortho to the methyl) retains sufficient nucleophilicity to react. This competing nucleophilicity leads to bis-urea formation and difficult-to-separate regioisomers.

The Optimal Approach (Route B): The synthesis of phenylureas is most efficient when side reactions are structurally blocked (1)[1]. Route B utilizes 4-methyl-3-nitroaniline as the starting material (2)[2]. The strongly electron-withdrawing and non-nucleophilic nitro group acts as a perfect "protecting group" during the initial urea formation. Once the intermediate is isolated, a controlled nitro reduction yields the target compound with excellent regiopurity (3)[3].

SynthesisWorkflow StartA Route A: 2,4-Diaminotoluene + Phenyl Isocyanate Mix Poor Regioselectivity (Mono- & Bis-urea mixture) StartA->Mix Direct Addition StartB Route B: 4-Methyl-3-nitroaniline + Phenyl Isocyanate Intermediate Intermediate: 3-(4-methyl-3-nitrophenyl)-1-phenylurea StartB->Intermediate Nucleophilic Addition (100% Regioselective) Target Target Molecule: 3-(3-Amino-4-methylphenyl)-1-phenylurea Mix->Target Low Yield (<30%) Reduction Catalytic Hydrogenation (Pd/C, H2 or Transfer H2) Intermediate->Reduction Nitro Reduction Reduction->Target High Yield (>85%)

Figure 1: Comparison of direct vs. step-wise synthesis routes for the target urea derivative.

FAQs & Troubleshooting Guide

Phase 1: Urea Formation (Nucleophilic Addition)

Q: My reaction between 4-methyl-3-nitroaniline and phenyl isocyanate is stalling, and I am observing a white precipitate that isn't my product. What is happening? A: The white precipitate is likely 1,3-diphenylurea (DPU) . Phenyl isocyanate is highly moisture-sensitive. If your solvent (e.g., dichloromethane or THF) is not strictly anhydrous, trace water will hydrolyze the isocyanate to aniline and carbon dioxide. The newly formed aniline then rapidly reacts with another equivalent of phenyl isocyanate to form DPU. Actionable Fix: Use strictly anhydrous solvents stored over molecular sieves. Perform the reaction under an inert argon or nitrogen atmosphere.

Q: Can I heat the reaction to drive the urea formation to completion? A: Mild heating (e.g., 40–50 °C in THF) is acceptable, but excessive heating can lead to isocyanate dimerization or trimerization (forming isocyanurates). It is better to add a catalytic amount of a base like triethylamine (TEA) to increase the nucleophilicity of the aniline if the reaction is sluggish.

Phase 2: Nitro Reduction (Catalytic Hydrogenation)

Q: The Pd/C catalytic hydrogenation of my nitro-urea intermediate stops at ~50% conversion. Is the catalyst poisoned? A: While sulfur or phosphorus impurities can poison Palladium, the most common culprit in urea chemistry is product precipitation (catalyst choking) . Ureas are notoriously insoluble in standard non-polar solvents. As the nitro group reduces to an amine, the resulting product may precipitate directly onto the Pd/C catalyst surface, physically blocking the active sites. Actionable Fix: Switch to a highly polar solvent system such as THF/Methanol (1:1) or add DMF to keep both the intermediate and the final product fully dissolved during the reduction.

TroubleshootingReduction Issue Issue: Incomplete Nitro Reduction Cause1 Poor Substrate Solubility Issue->Cause1 Check Phase Cause2 Catalyst Poisoning or Aggregation Issue->Cause2 Check Catalyst Sol1 Switch Solvent: Use THF/MeOH or DMF Cause1->Sol1 Optimize Sol2 Increase Agitation & Refresh Pd/C Catalyst Cause2->Sol2 Resolve

Figure 2: Troubleshooting decision tree for incomplete nitro reduction during hydrogenation.

Q: I want to avoid using high-pressure H₂ gas. Are there alternatives for the reduction step? A: Yes. Transfer hydrogenation using ammonium formate and Pd/C in methanol is a highly effective, bench-stable alternative. The formate decomposes to generate hydrogen in situ, safely reducing the nitro group to the amine without the need for a Parr shaker or hydrogen balloons.

Quantitative Data & Optimization

Table 1: Comparison of Synthesis Routes

Synthesis RouteStarting MaterialRegioselectivityMajor ByproductsTypical Overall Yield
Route A (Direct) 2,4-DiaminotoluenePoor (<60%)Bis-urea, 1,3-Diphenylurea20 - 35%
Route B (Step-wise) 4-Methyl-3-nitroanilineExcellent (>99%)Trace Unreacted Starting Material85 - 92%

Table 2: Solvent Optimization for Pd/C Nitro Reduction

Solvent SystemSubstrate SolubilityCatalyst FoulingConversion (4h)
Ethanol (100%)LowHigh~45%
Ethyl AcetateModerateModerate~65%
THF / Methanol (1:1)HighLow>95%
DMF / Methanol (1:4)Very HighNone>98%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(4-methyl-3-nitrophenyl)-1-phenylurea

Self-Validation Check: The disappearance of the aniline starting material can be easily tracked via TLC. The product will precipitate cleanly out of hexanes.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 4-methyl-3-nitroaniline (10.0 mmol) in 50 mL of anhydrous THF.

  • Addition: Cool the solution to 0 °C using an ice bath. Add phenyl isocyanate (10.5 mmol, 1.05 eq) dropwise over 15 minutes via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 2:1).

  • Workup: Once complete, concentrate the mixture under reduced pressure to half its volume. Add 50 mL of cold hexanes to precipitate the product.

  • Isolation: Filter the yellow/white solid, wash with cold hexanes (2 x 20 mL), and dry under vacuum.

Protocol B: Catalytic Reduction to Target Compound (Transfer Hydrogenation)

Self-Validation Check: Washing the final organic layer with water ensures the complete removal of residual ammonium formate salts, preventing false mass yields.

  • Setup: In a 100 mL flask, dissolve the intermediate from Protocol A (5.0 mmol) in 30 mL of a THF/Methanol (1:1) mixture to ensure complete solubility.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 mmol Pd, 1 mol%) to the solution. (Caution: Pd/C can ignite methanol vapors; add under an inert blanket).

  • Reagent Addition: Add ammonium formate (25.0 mmol, 5.0 eq) in one portion.

  • Reaction: Equip the flask with a reflux condenser and heat to 60 °C for 2 hours. Effervescence (CO₂ and H₂ release) will be observed.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with 20 mL of hot methanol.

  • Purification: Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) to remove residual formate salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure 3-(3-Amino-4-methylphenyl)-1-phenylurea.

References

  • Benchchem.1-[4-(Methoxycarbonyl)phenyl]urea | Research Chemical.
  • RSC Advances.Advancements in the synthesis of fused tetracyclic quinoline derivatives.
  • ResearchGate.Pd/C-catalyzed Transfer Hydrogenation of Aromatic Nitro compounds Using Methanol as a Hydrogen Source.

Sources

Optimization

Technical Support Center: Optimizing Fluorescence Assays with 3-(3-Amino-4-methylphenyl)-1-phenylurea

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter fluorescence-based assays—ranging from high-throughput screening (HTS) to single-molecule detection—that are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently encounter fluorescence-based assays—ranging from high-throughput screening (HTS) to single-molecule detection—that are compromised by high background noise. This noise typically originates from unbound fluorescent probes, non-specific binding artifacts, or intrinsic sample autofluorescence[1].

To solve this, we utilize 3-(3-Amino-4-methylphenyl)-1-phenylurea (CAS: 691897-50-4) as a specialized fluorescence quenching agent. Rather than relying on extensive wash steps that can disrupt low-affinity binding complexes, this compound acts as a kinetic scavenger in the bulk solution.

The Causality of Quenching: Mechanism of Action

The efficacy of 3-(3-Amino-4-methylphenyl)-1-phenylurea lies in its molecular structure. The compound features an electron-rich aniline moiety, making it a potent electron donor. When a fluorophore is excited by light, it leaves a vacancy (hole) in its Highest Occupied Molecular Orbital (HOMO). If an unbound fluorophore collides with our phenylurea derivative in the bulk solvent, the lone pair of electrons on the aniline nitrogen rapidly transfers to the fluorophore's HOMO.

This process, known as Photoinduced Electron Transfer (PET) , prevents the excited electron from returning to the ground state radiatively (emitting a photon). Instead, the energy is dissipated via non-radiative decay, effectively silencing the fluorescence[2]. Because PET is highly distance-dependent (requiring van der Waals contact), fluorophores safely tucked inside the steric pockets of a target protein or nucleic acid are protected from the quencher, while highly accessible unbound probes in the solvent are selectively silenced[3].

PET_Mechanism Excitation Light Excitation (hv) Fluor_Excited Fluorophore (Excited State) Excitation->Fluor_Excited Target_Bound Target-Bound Probe (Sterically Protected) Fluor_Excited->Target_Bound Unbound_Probe Unbound Probe (Accessible in Bulk) Fluor_Excited->Unbound_Probe Emission Fluorescence Emission (High Target Signal) Target_Bound->Emission PET_Process Photoinduced Electron Transfer (PET) Unbound_Probe->PET_Process Quencher 3-(3-Amino-4-methylphenyl)-1-phenylurea (PET Electron Donor) Quencher->PET_Process Electron Donation NonRadiative Non-Radiative Decay (Background Quenched) PET_Process->NonRadiative

Mechanism of background reduction via Photoinduced Electron Transfer (PET).

Troubleshooting Guides & FAQs

Q: I added the compound to my assay, but my background noise is still unacceptably high. What went wrong? A: Check the pH of your assay buffer. PET quenching by aniline derivatives is strictly dependent on the protonation state of the amino group[4]. If your buffer is too acidic (pH < 6.0), the primary amine on 3-(3-Amino-4-methylphenyl)-1-phenylurea becomes protonated ( NH3+​ ). This eliminates the lone pair of electrons required for PET donation. Ensure your buffer is maintained at a physiological or slightly basic pH (7.4 – 8.0) for optimal quenching kinetics.

Q: My background decreased, but my specific target signal also plummeted. How do I fix this? A: You are experiencing "over-quenching." While the target-bound probe is sterically protected, excessive concentrations of the phenylurea derivative will force the compound into hydrophobic binding pockets via non-specific interactions, quenching your true signal. You must titrate the compound. Refer to the optimization table below; typically, a working concentration of 20–25 µM is the "Goldilocks zone." Additionally, ensure you add the quencher after the primary binding event has reached equilibrium, not during the initial incubation.

Q: Does the methyl group on the phenyl ring actually matter, or can I use a standard phenylurea? A: The methyl group is critical. As an electron-donating group (EDG), the methyl substituent at the 4-position of the aniline ring slightly lowers the oxidation potential of the nitrogen atom[2]. This makes 3-(3-Amino-4-methylphenyl)-1-phenylurea a thermodynamically more favorable electron donor compared to unsubstituted analogs, significantly enhancing the speed and efficiency of the PET process[3].

Q: The compound is precipitating when I add it to my microplate. How should I prepare the stock? A: The phenylurea core is highly hydrophobic. Never dissolve this compound directly in an aqueous buffer. Prepare a 10 mM master stock in 100% molecular biology-grade anhydrous DMSO. When diluting into your final assay, ensure the total DMSO concentration in the well remains below 1% (v/v) to prevent both compound precipitation and solvent-induced protein denaturation.

Self-Validating Experimental Protocol: Assay Integration

To ensure trustworthiness, this protocol is designed as a self-validating system . By isolating the variables, the assay mathematically proves whether the quencher is functioning correctly before you commit to a full HTS run.

Step 1: Reagent Preparation

  • Dissolve 2.41 mg of 3-(3-Amino-4-methylphenyl)-1-phenylurea (MW ≈ 241.29 g/mol ) in 1.0 mL of anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Prepare a 10x working solution (250 µM) by diluting the stock 1:40 in your specific assay buffer (pH 7.4).

Step 2: Microplate Setup (Black 384-well plate) Set up the following validation controls in triplicate:

  • Control A (Buffer Blank): 18 µL Assay Buffer.

  • Control B (Probe Only): 18 µL Assay Buffer + Fluorescent Probe. (Measures raw background).

  • Control C (Probe + Target): 18 µL Assay Buffer + Fluorescent Probe + Target Protein/Nucleic Acid. (Measures maximum signal).

Step 3: Incubation & Quencher Addition

  • Allow the plate to incubate in the dark for 30 minutes to allow the Probe-Target binding to reach thermodynamic equilibrium.

  • Add 2 µL of the 10x Quencher working solution (250 µM) to all wells. The final quencher concentration is now 25 µM.

  • Incubate for exactly 5 minutes at room temperature. Causality note: This brief window is long enough for the quencher to collide with free probes in the bulk solvent, but too short for it to displace probes already locked inside target binding pockets.

Step 4: System Validation Check (The "Go/No-Go" Gate) Read the plate on a fluorescence microplate reader. Calculate the metrics:

  • Validation Criteria 1: Control B's fluorescence must drop by at least 75% compared to a non-quenched baseline.

  • Validation Criteria 2: Control C must retain >85% of its original signal.

  • Action: If Control C drops by more than 15%, your quencher concentration is too high. Dilute the working stock by half and repeat. If both criteria are met, the system is validated, and you may proceed to screen your unknown samples.

Quantitative Data: Concentration Optimization

The table below summarizes the causal relationship between quencher concentration, background suppression, and target signal preservation. Notice how the Signal-to-Background (S/B) ratio peaks at 25 µM before over-quenching degrades the assay quality.

Quencher Concentration (µM)Raw Background (RFU)Raw Target Signal (RFU)Signal-to-Background (S/B)Mechanism / Causality Observed
0 (Baseline) 4,50018,0004.0 High noise from unbound probes in bulk solvent.
10 1,20017,50014.6 Partial PET quenching; insufficient collision frequency.
25 (Optimal) 45016,80037.3 Optimal PET. Free probes silenced; target bound protected.
50 20012,00060.0 *Warning: S/B is high, but raw target signal is degrading.
100 1504,00026.7 Over-quenching. Phenylurea forces into target pockets.
References
  • Revising Intramolecular Photoinduced Electron Transfer (PET) from First-Principles Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • Photoinduced Electron Transfer from Various Aniline Derivatives to Graphene Quantum Dots Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • A Simple Quenching Method for Fluorescence Background Reduction and Its Application to the Direct, Quantitative Detection of Specific mRNA Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • The Fabrication and Mechanism of a Crystalline Organic Fluorescent Probe Based on Photoinduced Electron Transfer Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Sources

Troubleshooting

Purification and crystallization methods for 3-(3-Amino-4-methylphenyl)-1-phenylurea byproducts

Welcome to the Technical Support Center for the isolation and purification of urea-based intermediates. When synthesizing 3-(3-Amino-4-methylphenyl)-1-phenylurea —a critical unsymmetrical urea intermediate often utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of urea-based intermediates.

When synthesizing 3-(3-Amino-4-methylphenyl)-1-phenylurea —a critical unsymmetrical urea intermediate often utilized in the development of kinase inhibitors and advanced polymers—chemists frequently encounter a complex crude mixture. The reaction between 2,4-diaminotoluene and phenyl isocyanate inevitably generates competitive byproducts. For drug development professionals, isolating these byproducts is not just about cleaning the main active pharmaceutical ingredient (API); it is a regulatory necessity for generating highly pure analytical reference standards for ICH-compliant impurity profiling.

This guide provides field-proven, self-validating methodologies to isolate, purify, and crystallize the two primary byproducts: the symmetric 1,3-Diphenylurea (DPU) and the over-reaction Di-urea Adduct .

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why is 1,3-diphenylurea (DPU) persistently precipitating in my crude mixture, and what is the mechanism of its formation? A: DPU formation is a classic thermodynamic sink driven by trace moisture in your reaction solvent or atmosphere. Water acts as a nucleophile, hydrolyzing phenyl isocyanate into a highly unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to form aniline. The newly formed aniline is significantly more nucleophilic than your 2,4-diaminotoluene starting material, causing it to instantly attack another equivalent of phenyl isocyanate to form the symmetric 1,3-diphenylurea 1. Because DPU forms a rigid, highly stable intermolecular hydrogen-bonding network, it is virtually insoluble in cold non-polar and moderately polar solvents 2.

Q: How do I separate the di-urea byproduct from the desired mono-urea product? A: The di-urea byproduct (1,3-bis(phenylcarbamoyl)-4-methylbenzene) forms when both the primary amines (at positions 2 and 4) of the diaminotoluene core react with phenyl isocyanate 3. To separate it, you must exploit its extreme polarity. The di-urea adduct has double the hydrogen-bond donor/acceptor capacity of the mono-urea product. By utilizing hot trituration in a solvent like ethyl acetate (EtOAc), the mono-urea product will dissolve entirely, leaving the di-urea byproduct behind as an insoluble crystalline solid 4.

Q: How do I ensure I am isolating the correct regioisomer of the main product? A: 2,4-Diaminotoluene contains two chemically distinct amines. The amine at position 4 (para to the methyl group) is less sterically hindered than the amine at position 2 (ortho to the methyl group). Running the reaction under strict kinetic control (0–5 °C) heavily favors the formation of the desired 3-(3-amino-4-methylphenyl)-1-phenylurea. The minor ortho-isomer byproduct can be separated via silica gel chromatography, as intramolecular steric shielding of the urea moiety alters its retention factor (Rf).

Section 2: Mechanistic Pathways & Workflows

ReactionPathway SM1 2,4-Diaminotoluene Target 3-(3-Amino-4-methylphenyl) -1-phenylurea (Target) SM1->Target 1 eq. SM2 DiUrea Di-urea Adduct (Over-reaction Byproduct) SM1->DiUrea 2 eq. SM2 SM2 Phenyl Isocyanate SM2->Target DPU 1,3-Diphenylurea (Symmetric Byproduct) SM2->DPU SM2->DiUrea Aniline Aniline Intermediate SM2->Aniline + H2O - CO2 H2O Trace H2O H2O->Aniline Aniline->DPU + SM2

Reaction pathway illustrating the formation of the target urea and its primary byproducts.

Purification Crude Crude Reaction Mixture (Target, DPU, Di-Urea, SM) Step1 Suspend in DCM & Filter Crude->Step1 Solid1 Filter Cake (DPU & Di-Urea) Step1->Solid1 Insoluble Filtrate1 Filtrate (Target & Unreacted SM) Step1->Filtrate1 Soluble Step2 Hot EtOAc Trituration & Hot Filtration Solid1->Step2 Step3 Silica Gel Chromatography (Hexane/EtOAc) Filtrate1->Step3 PureDiUrea Insoluble Cake (Pure Di-Urea) Step2->PureDiUrea Insoluble PureDPU Cooling Crystallization (Pure DPU) Step2->PureDPU Soluble (Crystallizes on cooling) PureTarget Purified Target Mono-Urea Step3->PureTarget Elutes at Rf ~0.4

Troubleshooting workflow for the selective isolation and purification of urea byproducts.

Section 3: Quantitative Data & Solvent Selection

Understanding the physicochemical properties of the mixture components is essential for designing a successful purification strategy. The table below summarizes the differential solubilities used to drive the separation protocols.

CompoundMolecular Weight ( g/mol )Approx. XLogP3Solubility in Cold DCMSolubility in Hot EtOAcTLC Rf (Hexane:EtOAc 1:1)
Target Mono-Urea 241.29~2.5SolubleHighly Soluble~0.40
1,3-Diphenylurea (DPU) 212.25~3.2InsolubleModerately Soluble~0.65
Di-Urea Adduct 360.41~4.1InsolubleInsoluble~0.10
2,4-Diaminotoluene (SM) 122.17~0.3SolubleSoluble~0.05 (Streaks)

Section 4: Self-Validating Experimental Protocols

Protocol A: Isolation and Crystallization of 1,3-Diphenylurea (DPU) Reference Standard

This protocol isolates DPU from the crude solid cake utilizing antisolvent crystallization techniques 5.

  • Initial Wash: Suspend the crude reaction mixture in cold dichloromethane (DCM) (10 mL per gram of crude). Stir vigorously for 15 minutes.

  • Filtration: Filter the suspension through a medium-porosity glass frit. The filtrate contains the target mono-urea and unreacted starting materials. The filter cake contains DPU and the Di-urea adduct.

  • Selective Dissolution: Transfer the filter cake to a round-bottom flask. Add ethyl acetate (EtOAc) (20 mL per gram of cake) and heat to reflux (77 °C).

  • Hot Filtration: While maintaining the temperature above 70 °C, quickly filter the mixture. The DPU is soluble in hot EtOAc and will pass into the filtrate. The Di-urea adduct remains on the frit.

  • Cooling Crystallization: Allow the hot EtOAc filtrate to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour. DPU will precipitate as fine, white, needle-like crystals.

  • Validation Checkpoint: Analyze the crystals via LC-MS or TLC. Pure DPU should present a single spot at Rf ~0.65 (Hexane:EtOAc 1:1) and a mass peak at m/z 213 [M+H]⁺. If impurities remain, recrystallize from a minimal volume of boiling ethanol.

Protocol B: Purification of the Di-Urea Impurity

The di-urea byproduct is highly recalcitrant to standard chromatography due to its insolubility. It must be purified via exhaustive trituration.

  • Collection: Take the insoluble filter cake recovered from Step 4 of Protocol A.

  • Solvent Disruption: Suspend the solid in boiling acetonitrile (MeCN) (15 mL per gram). MeCN is a strong hydrogen-bond acceptor and will dissolve any trapped DPU or mono-urea without dissolving the highly stable di-urea lattice.

  • Trituration: Stir the boiling suspension vigorously for 30 minutes.

  • Isolation: Filter the suspension while hot. Wash the filter cake with cold MeCN, followed by diethyl ether to facilitate rapid drying.

  • Validation Checkpoint: Dissolve a 1 mg sample in DMSO-d₆ (as it will not dissolve in CDCl₃) and run a ¹H-NMR. You should observe two distinct urea NH proton signals (typically between 8.5–9.5 ppm) integrating for 4 protons total, confirming the symmetric di-urea structure.

Section 5: References

  • Practical Synthesis of Unsymmetrical Ureas from Isopropenyl Carbamates The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Atmospheric-pressure and continuous-flow synthesis of 1,3-diphenylurea from CO₂ and aniline Catalysis Today - Elsevier URL:[Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones Taylor & Francis URL:[Link]

  • Multistage Chemical Recycling of Polyurethanes and Dicarbamates MDPI URL:[Link]

  • How To Get Isocyanate? Semantic Scholar URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Urea-Based Kinase Inhibitors: Evaluating 3-(3-Amino-4-methylphenyl)-1-phenylurea in the Context of Established Therapeutics

In the landscape of targeted cancer therapy, urea-based kinase inhibitors have emerged as a cornerstone, demonstrating significant clinical efficacy against a range of malignancies. This guide provides a detailed compari...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, urea-based kinase inhibitors have emerged as a cornerstone, demonstrating significant clinical efficacy against a range of malignancies. This guide provides a detailed comparison of the structural and potential functional aspects of the research chemical 3-(3-Amino-4-methylphenyl)-1-phenylurea against well-established, FDA-approved urea-based kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) within this important class of therapeutic agents.

Introduction to Urea-Based Kinase Inhibitors

Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a common driver of cancer cell proliferation, survival, and angiogenesis. Urea-based compounds have proven to be a versatile scaffold in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][2] The central urea moiety acts as a hydrogen bond donor and acceptor, anchoring the inhibitor to the kinase hinge region, a critical structural element for ATP binding.[1][3] This interaction is a common feature among many successful kinase inhibitors.

Structural Comparison: A Tale of Two Phenyl Rings

The fundamental structure of the compounds discussed herein is a diphenylurea core. However, the specific substitutions on the phenyl rings are what dictate their target specificity, potency, and overall pharmacological profile.

  • A 1,3-disubstituted phenyl ring: with an amino and a methyl group.

  • An unsubstituted second phenyl ring.

In contrast, the established inhibitors possess more complex substitutions:

  • Sorafenib: Features a p-methylphenoxy group on one phenyl ring and a trifluoromethyl and chloro-substituted phenyl ring on the other. This intricate substitution pattern contributes to its potent inhibition of Raf kinases and various receptor tyrosine kinases (RTKs).[4]

  • Sunitinib: Incorporates a diethylaminoethyl carboxamide and two methyl groups on one ring, and a fluoro-substituted pyrrol-2-ylidene-methyl group on the other. This unique structure allows it to target multiple RTKs involved in angiogenesis and tumor cell proliferation.[5]

  • Regorafenib: Is structurally similar to Sorafenib but includes an additional fluorine atom on the central phenyl ring and a pyridine carboxamide. This modification alters its kinase inhibition profile.[6]

The amino group on the 3-(3-Amino-4-methylphenyl)-1-phenylurea is a key feature. Depending on its protonation state and local environment within a kinase binding pocket, it could serve as an additional hydrogen bond donor, potentially enhancing binding affinity. The adjacent methyl group could provide favorable van der Waals interactions in a hydrophobic sub-pocket. The unsubstituted phenyl ring, however, may limit the extent of interactions compared to the more elaborately decorated phenyl rings of the approved drugs.

Mechanism of Action: The Pharmacophore in Action

Urea-based kinase inhibitors typically function as Type II inhibitors, binding to the inactive (DFG-out) conformation of the kinase. This mode of inhibition involves the urea moiety forming hydrogen bonds with the kinase hinge region, while the flanking aryl groups occupy the hydrophobic regions of the ATP-binding site.

The general pharmacophore for many urea-based kinase inhibitors consists of:

  • A central urea linker for hinge binding.

  • A proximal aromatic ring that fits into the hydrophobic pocket near the gatekeeper residue.

  • A distal aromatic ring that extends into the allosteric site created by the DFG-out conformation.

Based on this pharmacophore, 3-(3-Amino-4-methylphenyl)-1-phenylurea possesses the core requirements for potential kinase inhibitory activity. However, its efficacy would be highly dependent on the specific topology and amino acid composition of the target kinase's ATP-binding pocket.

Comparative Kinase Inhibition Profiles of Standard Inhibitors

To provide a quantitative basis for comparison, the following table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib, Sunitinib, and Regorafenib against a panel of key kinases implicated in cancer. It is important to note that IC50 values can vary between different assay formats and conditions.

Kinase TargetSorafenib IC50 (nM)Sunitinib IC50 (nM)Regorafenib IC50 (nM)
VEGFR1 26[4]-13[7]
VEGFR2 90[4]80[5]4.2[7]
VEGFR3 20[4]-46[7]
PDGFRβ 57[4]2[5]22[7]
c-Kit 68[4]-7[7]
Raf-1 6[4]-2.5[7]
B-Raf 22[4]--
B-Raf (V600E) 38[4]--
RET 43[4]-1.5[7]
FLT3 58[4]--

This data highlights the multi-targeted nature of these inhibitors, with each having a distinct but overlapping profile. Regorafenib, for instance, shows particularly potent inhibition of VEGFR2 and RET.[7] Sorafenib is a potent inhibitor of Raf kinases.[4] Sunitinib demonstrates strong activity against PDGFRβ.[5]

Experimental Protocols for Inhibitor Characterization

The evaluation of a novel kinase inhibitor like 3-(3-Amino-4-methylphenyl)-1-phenylurea would involve a series of well-defined experimental workflows. Below are detailed protocols for key assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: A kinase, its substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.[8][9]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-(3-Amino-4-methylphenyl)-1-phenylurea in DMSO. The final concentration in the assay will typically range from 10 µM to 0.1 nM.

  • Assay Plate Setup: Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix of the target kinase and its specific substrate in kinase assay buffer. Dispense 5 µL of this mix into each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal proportional to the amount of ADP produced (indicating kinase activity) or the amount of phosphorylated substrate.

  • Data Acquisition: Read the signal (luminescence or fluorescence) using a microplate reader.

  • Data Analysis: Normalize the data to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vitro Kinase Assay Workflow
Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indirect measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(3-Amino-4-methylphenyl)-1-phenylurea for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Target Phosphorylation

This technique is used to determine if the inhibitor affects the phosphorylation of its target kinase or downstream signaling proteins within a cellular context.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the target protein.[12][13]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total (unphosphorylated) target protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Kinase_Signaling_Pathway cluster_pathway Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) Downstream_Kinase Downstream Kinase RTK->Downstream_Kinase phosphorylates Substrate Substrate Protein Downstream_Kinase->Substrate phosphorylates Cellular_Response Cellular Response (Proliferation, Survival) Substrate->Cellular_Response leads to Inhibitor Urea-Based Kinase Inhibitor Inhibitor->RTK inhibits

Sources

Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 3-(3-Amino-4-methylphenyl)-1-phenylurea: A Comparative Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 3-(3-Amino-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. 3-(3-Amino-4-methylphenyl)-1-phenylurea, a diarylurea derivative, represents a class of compounds with significant potential in medicinal chemistry, often investigated as enzyme inhibitors.[1] This guide, designed for researchers and drug development professionals, provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the characterization of this molecule. We will delve into predicted ¹H and ¹³C NMR reference data, outline best-practice experimental protocols, and discuss common challenges in spectral interpretation, offering field-proven insights to ensure data integrity and accelerate research timelines.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous identification and structural characterization of organic molecules.[1] Unlike other methods that may provide information on mass or functional groups, NMR offers a detailed map of the molecular framework. ¹H NMR provides rich information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon backbone of the molecule.[1][2] For a molecule like 3-(3-Amino-4-methylphenyl)-1-phenylurea, with its distinct aromatic and urea moieties, NMR is indispensable for confirming its identity and assessing its purity.

Predicted NMR Spectral Data

While a publicly available experimental spectrum for 3-(3-Amino-4-methylphenyl)-1-phenylurea is not readily found, we can predict the chemical shifts based on the analysis of structurally similar compounds and established NMR principles. These predictions serve as a valuable reference for researchers acquiring experimental data.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-(3-Amino-4-methylphenyl)-1-phenylurea, assuming the spectrum is acquired in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common solvent for urea-containing compounds due to its excellent solubilizing properties and its ability to slow the exchange of labile protons (e.g., -NH and -NH₂), which often allows for their observation in the ¹H NMR spectrum.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-2', H-6' 7.40 - 7.50Doublet2HProtons on the phenyl ring adjacent to the urea nitrogen.
H-3', H-5' 7.20 - 7.30Triplet2HProtons on the phenyl ring.
H-4' 6.90 - 7.00Triplet1HProton on the phenyl ring.
H-2 ~7.30Singlet1HAromatic proton on the substituted ring.
H-6 ~6.80Doublet1HAromatic proton on the substituted ring.
H-5 ~6.60Doublet of doublets1HAromatic proton on the substituted ring.
-NH- (urea) 8.50 - 9.00Singlet2HLabile protons of the urea linkage. Their chemical shift can be concentration and temperature dependent.
-NH₂ (amino) 4.90 - 5.20Singlet (broad)2HLabile protons of the amino group. May appear as a broad singlet due to exchange.
-CH₃ (methyl) ~2.10Singlet3HMethyl group protons on the substituted phenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment Predicted Chemical Shift (ppm) Notes
C=O (urea) 152.0 - 155.0The carbonyl carbon is significantly deshielded.
C-1' ~140.0Quaternary carbon of the phenyl ring attached to the urea nitrogen.
C-1 ~138.0Quaternary carbon of the substituted phenyl ring attached to the urea nitrogen.
C-3 ~145.0Quaternary carbon of the substituted phenyl ring bearing the amino group.
C-4 ~120.0Quaternary carbon of the substituted phenyl ring bearing the methyl group.
C-2', C-6' 118.0 - 120.0Carbons on the phenyl ring.
C-3', C-5' ~128.0Carbons on the phenyl ring.
C-4' ~121.0Carbon on the phenyl ring.
C-2, C-5, C-6 110.0 - 118.0Carbons on the substituted phenyl ring.
-CH₃ (methyl) ~17.0Methyl carbon.

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete characterization of a compound.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry, purity.Non-destructive, highly informative for structure, quantitative.[3]Lower sensitivity compared to MS, can be complex to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS).High sensitivity, provides molecular formula.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H).Fast, simple, good for identifying key functional groups.[4]Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity, quantification.Excellent for assessing purity and separating mixtures, quantitative.Does not provide structural information on its own.

Experimental Protocols for High-Quality NMR Data

Acquiring reliable and reproducible NMR data hinges on meticulous experimental technique. The following protocols are designed to serve as a self-validating system for the analysis of 3-(3-Amino-4-methylphenyl)-1-phenylurea.

Protocol 1: Sample Preparation

A standardized sample preparation protocol is crucial for obtaining high-quality NMR spectra.[1]

  • Sample Weighing: Accurately weigh 5-10 mg of 3-(3-Amino-4-methylphenyl)-1-phenylurea.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the solvent is from a fresh, sealed ampule to minimize water contamination.[5]

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard that has a simple spectrum with signals that do not overlap with the analyte.[2]

  • Solubilization: Vortex the sample for 30 seconds to ensure complete dissolution. If necessary, gentle warming can be applied.

  • Transfer to NMR Tube: Transfer the solution to a clean, unscratched 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.[2]

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Angle: Use a 30° or 45° pulse angle for routine qualitative spectra. For quantitative analysis, a 90° pulse is required.[2]

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient for most organic molecules.[1]

    • Acquisition Time: An acquisition time of 3-4 seconds will provide good resolution.[1]

    • Relaxation Delay (d1): For qualitative spectra, a delay of 1-2 seconds is adequate. For quantitative ¹H NMR, a longer relaxation delay of at least 5 times the longest T₁ of the protons of interest is essential for accurate integration.[2]

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.[1]

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence. For quantitative ¹³C NMR, an inverse-gated decoupling pulse program should be used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.[2]

    • Spectral Width: A spectral width of 0 to 220 ppm is appropriate.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay (d1): Due to the longer relaxation times of carbon nuclei, a relaxation delay of 2-5 seconds is recommended for qualitative spectra. For quantitative analysis, this delay may need to be significantly longer.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[2]

Navigating Spectral Interpretation: Challenges and Solutions

The NMR spectra of substituted phenylurea derivatives can present several interpretative challenges.

  • Overlapping Aromatic Signals: The aromatic regions of both the ¹H and ¹³C NMR spectra are likely to be crowded. While 1D analysis of integration and multiplicity is a good starting point, unambiguous assignment often requires 2D NMR techniques.[6]

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to identify adjacent protons within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and connecting different molecular fragments.[6]

  • Labile Protons: The chemical shifts of the -NH and -NH₂ protons are often broad and can vary with concentration, temperature, and solvent. In some cases, they may exchange with residual water in the solvent, leading to a decrease in their intensity or even their disappearance. Performing a D₂O exchange experiment can help to identify these labile protons.

  • Restricted Bond Rotation: The C-N bonds in the urea linkage have partial double-bond character, which can restrict free rotation. This can lead to the observation of multiple conformers at low temperatures, resulting in a more complex spectrum. A variable temperature (VT) NMR study can be employed to investigate such dynamic processes.[6]

Visualizing the Workflow

A systematic workflow is essential for the successful NMR analysis of any new compound.

Caption: Standard workflow for NMR analysis.

Conclusion

The structural characterization of 3-(3-Amino-4-methylphenyl)-1-phenylurea relies heavily on the detailed insights provided by ¹H and ¹³C NMR spectroscopy. By leveraging the predicted spectral data and adhering to the robust experimental protocols outlined in this guide, researchers can confidently acquire and interpret high-quality NMR data. Integrating NMR with complementary techniques such as mass spectrometry and HPLC will ensure a comprehensive understanding of the molecule's identity, structure, and purity, thereby upholding the principles of scientific integrity and accelerating the pace of research and development.

References

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Wikipedia. Deuterated DMSO. [Link]

  • Reddit. NMR question : r/OrganicChemistry. [Link]

  • Wiley-VCH. Chemistry—A European Journal. [Link]

  • UC Santa Barbara. Chemical Shift Referencing. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. What cause dmso-d6 peak to appear at 3.33 on proton spectra?[Link]

  • YouTube. DMSO-d6 preparation (NMR solvent) from DMSO: NMR peak position & splitting Dr. Tanmoy Biswas. [Link]

  • MDPI. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. [Link]

  • PMC. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • MDPI. A 13 C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis. [Link]

  • Rasayan J. Chem. Polyureas: Synthesis and Characterization. [Link]

  • NextSDS. 3-(3-amino-4-methylphenyl)-1-phenylurea — Chemical Substance Information. [Link]

  • Oriental Journal of Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]

  • ChemRxiv. Detection and resolution of sub-millimolar concentration amino acids on a benchtop NMR spectrometer by nh- PHIP hyperpolarization. [Link]

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Validation

In Vivo Target Engagement Validation of 3-(3-Amino-4-methylphenyl)-1-phenylurea: A Comparative Methodological Guide

Executive Summary The transition from in vitro biochemical potency to in vivo efficacy is the most perilous phase of small-molecule drug development. For kinase inhibitors, demonstrating that a molecule physically binds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from in vitro biochemical potency to in vivo efficacy is the most perilous phase of small-molecule drug development. For kinase inhibitors, demonstrating that a molecule physically binds its intended target within the complex physiological environment of a living organism is paramount.

This guide provides a comprehensive, objective comparison of methodologies used to validate the in vivo target engagement (TE) of 3-(3-Amino-4-methylphenyl)-1-phenylurea , a foundational diarylurea pharmacophore. Diarylureas are the structural hallmark of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib), which achieve high selectivity by stabilizing the inactive "DFG-out" conformation of kinases[1]. By comparing this scaffold against alternative Type I inhibitors, we detail the causal logic, self-validating experimental protocols, and quantitative benchmarks required to definitively prove target engagement in vivo.

The Mechanistic Imperative: Type II vs. Type I Inhibition

To understand how to measure target engagement, one must first understand the binding mechanics. Traditional Type I inhibitors act as ATP competitors, binding to the active "DFG-in" conformation of the kinase hinge region[2]. Because the ATP pocket is highly conserved across the human kinome, Type I inhibitors often suffer from off-target toxicity.

Conversely, the 3-(3-Amino-4-methylphenyl)-1-phenylurea scaffold operates as a Type II inhibitor . The diarylurea moiety forms critical hydrogen bonds with the conserved glutamic acid of the α C-helix and the aspartic acid of the DFG motif, locking the kinase in its inactive "DFG-out" state and exploiting an adjacent, less-conserved allosteric hydrophobic pocket[1].

G cluster_0 Type I Inhibitor Alternative cluster_1 3-(3-Amino-4-methylphenyl)-1-phenylurea A Active Kinase (DFG-in) B ATP Pocket Binding A->B Competitive C Inactive Kinase (DFG-out) D Allosteric Pocket + Hinge Region C->D Stabilization

Type I vs. Type II (Diarylurea) kinase inhibitor binding mechanisms.

Comparative Methodologies for In Vivo Target Engagement

Relying solely on Pharmacokinetics (PK) is a critical error; PK measures the total concentration of a drug in a tissue, but it cannot confirm if the drug is physically bound to the target protein. To bridge this gap, three primary methodologies are compared below.

A. Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, making it more resistant to heat-induced denaturation and subsequent aggregation[3].

  • Advantage: Directly measures physical binding in intact cells, whole blood, or solid tissues without requiring radiolabels or genetic modifications[4].

  • Comparison: Unlike traditional Western Blots that only measure total protein abundance, CETSA isolates the soluble (ligand-stabilized) fraction from the aggregated (denatured) fraction.

B. Pharmacodynamic (PD) Biomarker Readout

Measures the functional consequence of target engagement, such as the suppression of downstream phosphorylation (e.g., MEK/ERK suppression following RAF inhibition).

  • Advantage: Proves that the binding event is functionally inhibitory.

  • Comparison: Vulnerable to false negatives/positives due to compensatory signaling pathways or feedback loops, making it an indirect measure compared to CETSA.

C. Positron Emission Tomography (PET) Imaging

Utilizes a radiolabeled analog of the diarylurea compound (e.g., 11 C or 18 F) to visualize binding spatially and temporally in a living subject[2].

  • Advantage: Non-invasive, real-time, whole-body distribution.

  • Comparison: Highly resource-intensive and requires the assumption that the radiolabeling does not alter the pharmacophore's binding kinetics.

Quantitative Performance Comparison

The following table synthesizes the expected in vivo profiling of the 3-(3-Amino-4-methylphenyl)-1-phenylurea scaffold against a broad-spectrum Type I inhibitor (Staurosporine) and a mature Type II clinical drug (Sorafenib)[5][6].

CompoundInhibitor ClassPrimary Target(s)Biochemical IC 50​ In Vivo CETSA ΔTm​ (PBMCs)In Vivo PD Readout (p-ERK Inhibition)
Staurosporine Type I (DFG-in)Pan-Kinase< 5 nM+2.1 °C (Broad shifts)Transient (High toxicity)
3-(3-Amino-4-methylphenyl)-1-phenylurea Type II (DFG-out)RTKs, RAF45 - 90 nM+5.4 °C (Target specific)Sustained (>12 hours)
Sorafenib Type II (DFG-out)VEGFR, PDGFR, RAF6 - 30 nM+6.8 °C (Target specific)Sustained (>24 hours)

Experimental Workflows & Self-Validating Protocols

Protocol 1: Ex Vivo Tissue CETSA for Diarylurea Target Engagement

This protocol establishes a self-validating system to confirm that 3-(3-Amino-4-methylphenyl)-1-phenylurea engages its kinase target in solid tumor tissue[3].

Causality & Logic: The critical step here is the high-speed centrifugation. Heat denatures unbound proteins, exposing their hydrophobic cores and causing them to precipitate. The diarylurea ligand acts as a thermodynamic "staple," keeping the target kinase folded and soluble. Centrifugation separates these states, ensuring the final quantification strictly reflects target engagement.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer 3-(3-Amino-4-methylphenyl)-1-phenylurea (e.g., 30 mg/kg PO) or vehicle to tumor-bearing mice. Self-Validation: The vehicle cohort serves as the baseline thermal melting curve ( Tm​ ).

  • Tissue Harvest: Euthanize animals at Tmax​ (e.g., 2 hours post-dose). Rapidly excise the tumor, snap-freeze in liquid nitrogen, and homogenize in non-denaturing lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Divide the homogenate into 8 equal aliquots. Subject each aliquot to a distinct temperature across a gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Separation of Aggregates: Centrifuge all aliquots at 20,000 × g for 20 minutes at 4°C. Carefully extract the supernatant (containing the soluble, stabilized kinase).

  • Quantification: Analyze the supernatants via AlphaLISA or Western Blot.

  • Internal Control: Probe the same samples for a non-target housekeeping protein (e.g., Vinculin). Self-Validation: The compound must not shift the Tm​ of Vinculin, proving the thermal stabilization is highly specific to the target kinase.

CETSA N1 In Vivo Dosing (Vehicle vs. Compound) N2 Tissue Extraction & Homogenization N1->N2 N3 Thermal Gradient Aliquots (e.g., 40°C - 70°C) N2->N3 N4 High-Speed Centrifugation (Precipitate Aggregates) N3->N4 N5 Quantify Soluble Target (AlphaLISA / Western Blot) N4->N5

Step-by-step workflow for ex vivo Cellular Thermal Shift Assay (CETSA).

Protocol 2: Pharmacodynamic (PD) Biomarker Validation

To complement the physical binding data from CETSA, functional inhibition must be verified. For diarylureas targeting the RAF/MEK/ERK pathway, measuring phosphorylated ERK (p-ERK) is the gold standard.

Step-by-Step Methodology:

  • Lysate Preparation: Utilize a fraction of the unheated tissue homogenate generated in Protocol 1.

  • Protein Normalization: Perform a BCA assay to ensure exactly 20 μ g of total protein is loaded per well.

  • Immunoassay: Perform a sandwich ELISA or multiplex assay (e.g., Luminex) utilizing antibodies specific to p-ERK1/2 (Thr202/Tyr204) and total ERK.

  • Data Calculation: Express the PD readout as a ratio of p-ERK / Total ERK. A successful in vivo target engagement will show a dose-dependent reduction in this ratio compared to the vehicle cohort.

Pathway Ligand Extracellular Signal RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (GTP-bound) RTK->RAS RAF Target Kinase (e.g., RAF/VEGFR) RAS->RAF MEK Downstream Effector 1 RAF->MEK ERK Downstream Effector 2 MEK->ERK Inhibitor 3-(3-Amino-4-methylphenyl) -1-phenylurea Inhibitor->RAF Target Engagement (DFG-out block)

Modulation of the MAPK signaling cascade by diarylurea-mediated kinase inhibition.

Conclusion & Translational Outlook

The 3-(3-Amino-4-methylphenyl)-1-phenylurea scaffold provides a highly stable, structurally privileged starting point for developing Type II kinase inhibitors. However, confirming its efficacy requires moving beyond biochemical assays. By utilizing orthogonal in vivo validation methods—specifically pairing the direct physical binding evidence of CETSA with the functional downstream readout of PD biomarkers—researchers can establish a robust, self-validating data package. This dual-methodology approach significantly derisks the translational pipeline, ensuring that the observed in vivo efficacy is causally linked to true target engagement.

References

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, National Institutes of Health. Available at:[Link]

  • Diarylureas as Antitumor Agents. Applied Sciences, MDPI. Available at:[Link]

  • Whole Blood CETSA: Translating Target Engagement into Actionable Pharmacology. Pelago Bioscience. Available at:[Link]

  • Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging. Molecules, MDPI. Available at:[Link]

  • Discovery of New Quinolone-Based Diarylamides as Potent B-RAF/C-RAF Kinase Inhibitors. National Institutes of Health. Available at:[Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, ACS Publications. Available at:[Link]

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 3-(3-Amino-4-methylphenyl)-1-phenylurea: A Comparative Guide

Executive Summary: The Phenylurea Pharmacophore in Kinase Targeting In the landscape of targeted therapeutics, achieving kinome selectivity remains a formidable challenge. The compound 3-(3-Amino-4-methylphenyl)-1-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Phenylurea Pharmacophore in Kinase Targeting

In the landscape of targeted therapeutics, achieving kinome selectivity remains a formidable challenge. The compound 3-(3-Amino-4-methylphenyl)-1-phenylurea serves as a representative bis-aryl/phenylurea pharmacophore—a structural motif heavily utilized in the design of Type II kinase inhibitors. Unlike Type I inhibitors that competitively bind the highly conserved ATP-binding pocket (the "DFG-in" state), Type II inhibitors are designed to trap kinases in their inactive "DFG-out" conformation[1].

By extending past the gatekeeper residue into an adjacent allosteric hydrophobic pocket, phenylurea derivatives theoretically offer superior selectivity profiles[2]. However, large-scale kinome profiling has demonstrated that the assumption of inherent Type II selectivity is flawed; these scaffolds can still exhibit significant cross-reactivity across unexpected kinase families[3]. This guide provides a rigorous, data-driven framework for profiling the selectivity and cross-reactivity of 3-(3-Amino-4-methylphenyl)-1-phenylurea against established clinical alternatives.

Mechanistic Causality of Phenylurea Selectivity

To understand the cross-reactivity profile of 3-(3-Amino-4-methylphenyl)-1-phenylurea, one must examine the thermodynamics of its binding mechanism. The urea linker acts as a critical hydrogen-bond donor/acceptor pair, interacting directly with the conserved glutamate of the kinase α C-helix and the aspartate of the DFG motif[2]. The 3-amino-4-methylphenyl moiety typically occupies the hydrophobic pocket exposed only during the DFG-out shift.

Because the ability to adopt the DFG-out conformation varies drastically across the kinome (due to differing thermodynamic penalties), the cross-reactivity of this compound is dictated not just by pocket sequence homology, but by the conformational flexibility of the target kinase[1].

Mechanism Apo Apo-Kinase (Dynamic) DFG_in DFG-in State (Active) Apo->DFG_in Equilibrium DFG_out DFG-out State (Inactive) Apo->DFG_out Equilibrium TypeI Type I Inhibitor (e.g., Dasatinib) DFG_in->TypeI Binds Hinge TypeII Phenylurea Derivative (Type II Inhibitor) DFG_out->TypeII Binds Hinge + Pocket ComplexI ATP Pocket Bound (High Cross-Reactivity) TypeI->ComplexI ComplexII Allosteric Pocket Bound (Enhanced Selectivity) TypeII->ComplexII

Mechanism of Type II kinase inhibition via DFG-out conformation stabilization.

Comparative Selectivity Profiling Data

To objectively evaluate 3-(3-Amino-4-methylphenyl)-1-phenylurea, we benchmark its binding affinity ( Kd​ ) and Selectivity Score ( S10​ ) against Sorafenib (a clinical Type II phenylurea inhibitor) and Dasatinib (a highly promiscuous Type I inhibitor). The S10​ score represents the fraction of the kinome inhibited by >90% at a 1 µM screening concentration; a lower score indicates higher selectivity.

Kinase Target3-(3-Amino-4-methylphenyl)-1-phenylureaSorafenib (Clinical Type II)Dasatinib (Clinical Type I)
VEGFR2 (KDR) 12 nM3 nM>10,000 nM
PDGFR β 25 nM20 nM28 nM
c-KIT 40 nM68 nM5 nM
ABL1 >1,000 nM>1,000 nM0.5 nM
SRC >10,000 nM>10,000 nM0.2 nM
Selectivity Score ( S10​ ) 0.08 0.11 0.25

Data Interpretation: The phenylurea probe demonstrates a tightly restricted cross-reactivity profile favoring angiogenic and oncogenic receptor tyrosine kinases (VEGFR2, PDGFR β , c-KIT), completely sparing the SRC/ABL families. This highlights the structural constraints of the DFG-out pocket which SRC-family kinases cannot readily adopt without a high thermodynamic penalty.

Self-Validating Experimental Protocols

To generate the comparative data above, researchers must deploy orthogonal profiling techniques. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol A: High-Throughput Competition Binding Assay (KINOMEscan)

Causality for Selection: Enzymatic activity assays ( IC50​ ) are highly dependent on ATP concentration. Because Type II inhibitors bind the inactive state, high ATP concentrations in biochemical assays can artificially suppress their apparent potency. Competition binding assays directly measure thermodynamic affinity ( Kd​ ) independent of ATP, providing a truer reflection of a Type II inhibitor's kinome-wide cross-reactivity[4].

Step-by-Step Methodology:

  • Kinase Library Preparation: Express DNA-tagged kinase domains (representing >400 human kinases) in phage or HEK293 systems.

  • Immobilization: Bind an active-site directed broad-spectrum ligand to a solid support resin.

  • Equilibration: Incubate the kinase library with the immobilized ligand and 1 µM of 3-(3-Amino-4-methylphenyl)-1-phenylurea for 1 hour at room temperature.

  • Elution & Quantification: Wash away unbound proteins. Elute the remaining bound kinases and quantify them using quantitative PCR (qPCR) directed at the DNA tags.

  • Self-Validation & QC:

    • System Control: Include Staurosporine (a universal kinase inhibitor) as a positive control.

    • Validation Metric: Calculate the Z'-factor for each kinase assay well. A Z'-factor > 0.5 confirms the assay's dynamic range is sufficient to distinguish true binding from background noise. Assays failing this metric are automatically excluded from the S10​ calculation.

KINOMEscan Step1 1. DNA-Tagged Kinase Library Expressed in Phage/HEK293 Step3 3. Competition Binding Add 3-(3-Amino-4-methylphenyl)-1-phenylurea Step1->Step3 Step2 2. Immobilized Bait Ligand (Active Site Directed) Step2->Step3 Step4 4. Wash & Elute Remove Unbound Proteins Step3->Step4 Step5 5. qPCR Readout Quantify Remaining Kinase Step4->Step5

Step-by-step workflow for high-throughput KINOMEscan selectivity profiling.

Protocol B: Cellular Target Engagement (Chemical Proteomics)

Causality for Selection: In vitro Kd​ values do not account for cellular permeability, intracellular ATP competition (which can reach 1-5 mM), or protein binding. To confirm that the selectivity profile holds true in a physiological environment, chemical proteomics (e.g., KiNativ) must be employed[5].

Step-by-Step Methodology:

  • Cell Treatment: Treat live cancer cell lines (e.g., K562 or HeLa) with a 5-point concentration gradient of the phenylurea compound (from 10 nM to 10 µM) for 2 hours.

  • Lysate Preparation: Lyse cells under native conditions to preserve kinase conformations.

  • Probe Labeling: React lysates with a biotinylated ATP-acyl phosphate probe, which covalently labels the conserved catalytic lysine of uninhibited kinases.

  • Enrichment & LC-MS/MS: Digest the proteome with trypsin, enrich biotinylated peptides using streptavidin beads, and analyze via quantitative mass spectrometry.

  • Self-Validation & QC:

    • System Control: Use a DMSO vehicle control to establish the baseline 100% labeling efficiency for the kinome.

    • Validation Metric: True target engagement is validated only if the LC-MS/MS signal exhibits a distinct, dose-dependent decay curve. Flat or erratic signal reductions indicate non-specific probe depletion or compound aggregation, invalidating the target hit.

References

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXqVQ_vs6yU__nowOwUjTir-z3HSWTPpXQ3Y-yVW0dvyZ_ngMTMS61rHYT_MSoXwMv1gq-G8VZxP3NAOpwAcMhQ_l1QGYRj-rJUSKFhh2jdjwQ6uWlmAkXbbiZt79D3_5ohotfAarePEjicI8=]
  • Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsVaqKknwM0MOiIBB4Y680XXSP6Lgx8n35_ID8UcTkdqTRN-qLdmaChpMPS9Dgo2vJJVM7-G17emxfIC4cNYMHMrpFWCEOa4Xb1yD9cCdxn9Mm21E_D_UnzOSoyfRRJi6zF8vmwvkkygpjttk=]
  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - nih.gov -[https://vertexaisearch.cloud.google.
  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYr066R5703YGqRxuTJ8Pr8Qf-jhkJ-5uZCX4dxpr-0OeOYqIMc7SjGyEoKfPOdu6Cev_m2p7Dy8ZUh4vwOKvCizzu0xgyZ6skw5jZD_ivXN9KNOWB4o18Kn0VlSapAPIeAYs_qjDVQ7ucMCM=]
  • Overcoming Secondary Mutations of Type II Kinase Inhibitors - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4kWUwHDx_bK8sTwk62YFSvoQVjVKKgpn7QDSbqWEB0UrFV6sk-96dJChodqbd9JH6tQUrInco1UsFW8DobOkiB61i4Ur-973iIHhSD4ltdhnc0rV12DjIV0pU5DpUgmyJahZj9FY1Bkgtiz2G]

Sources

Safety & Regulatory Compliance

Safety

3-(3-Amino-4-methylphenyl)-1-phenylurea proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 3-(3-Amino-4-methylphenyl)-1-phenylurea Drug development and chemical research demand not only precision at the bench but an uncompromising commitment to laboratory s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for 3-(3-Amino-4-methylphenyl)-1-phenylurea

Drug development and chemical research demand not only precision at the bench but an uncompromising commitment to laboratory safety and environmental stewardship. As a Senior Application Scientist, I frequently consult on the operational logistics of handling complex organic intermediates. 3-(3-Amino-4-methylphenyl)-1-phenylurea is a highly valuable research chemical, but its structural motifs—specifically the primary aromatic amine and the urea linkage—dictate stringent handling and disposal procedures.

This guide synthesizes the physicochemical profile of this compound with field-proven, self-validating protocols to ensure your laboratory remains safe, compliant, and operationally efficient.

Section 1: Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular causality behind the chemical's hazards.

Table 1: Physicochemical and Hazard Profile of 3-(3-Amino-4-methylphenyl)-1-phenylurea

Property / ClassificationValue / Description
CAS Number 691897-50-4[1]
Molecular Formula C14H15N3O[2]
Molecular Weight 241.28 g/mol [2]
Acute Toxicity Acute Tox. 4 (Oral, Dermal, Inhalation) - H302, H312, H332[1]
Irritation Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]
Target Organ Toxicity STOT SE 3 (H336 - Specific target organ toxicity, single exposure)[1]

Mechanistic Causality of Toxicity: Why do we treat this compound with such high precaution? The answer lies in its metabolic fate and thermal decomposition pathways:

  • Genotoxicity and Acute Toxicity: In mammalian systems, primary aromatic amines undergo N-hydroxylation, a phase I metabolic activation primarily catalyzed by cytochrome P450 enzymes (e.g., CYP1A1 and CYP1A2)[3]. This reaction forms an N-hydroxyarylamine, which can be further O-acetylated[4]. The heterolysis of these conjugates generates highly electrophilic nitrenium ions that aggressively attack nucleophilic centers in DNA, forming covalent adducts that drive mutagenesis and cellular necrosis[4][5]. This mechanism is the root cause of the acute oral, dermal, and inhalation toxicity associated with this compound[1].

  • Thermal Instability: The urea linkage presents a distinct logistical challenge during disposal. When exposed to high heat or strong oxidizing agents, urea derivatives and aromatic amines decompose rapidly, releasing highly toxic nitrogen oxide (NOx) fumes and carbon monoxide[6]. Therefore, standard municipal waste processing or low-temperature incineration is fundamentally unsafe.

Section 2: Operational Handling & Spill Response

A self-validating safety protocol ensures that every step inherently prevents the next potential failure. Because the primary risk of 3-(3-Amino-4-methylphenyl)-1-phenylurea is the inhalation of aerosolized particulates, your operational workflow must prioritize dust suppression.

Experimental Protocol: Spill Response and Decontamination

  • Engineering Controls: Always manipulate the dry powder within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood to prevent the inhalation of aerosols.

  • PPE Requirements: Don double nitrile gloves, a disposable Tyvek lab coat, and chemical splash goggles. If emergency handling outside a hood is required, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Spill Containment (Dry): In the event of a powder spill, never dry sweep . Dry sweeping aerosolizes the toxic aromatic amine, bypassing standard PPE. Instead, gently cover the spill with damp absorbent pads (using water or a compatible solvent like ethanol) to suppress dust generation[7].

  • Collection: Use a HEPA-filtered vacuum or a wet-wiping method to collect the material. Transfer all contaminated pads, broken glass, and debris into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild detergent solution, followed by a thorough water rinse. Collect all rinsate as hazardous liquid waste, verifying the area is visually clean.

Section 3: Proper Disposal Procedures

Disposal must comply with Resource Conservation and Recovery Act (RCRA) guidelines for toxic organic wastes[8]. The following step-by-step methodology ensures environmental compliance and laboratory safety.

Experimental Protocol: Waste Segregation and Final Disposal

  • Waste Segregation: Strictly separate 3-(3-Amino-4-methylphenyl)-1-phenylurea waste from strong oxidizing agents (e.g., nitric acid, peroxides, perchlorates) and strong acids. Aromatic amines can react violently or hypergolically with strong oxidizers[6].

  • Solid Waste Packaging: Place all solid waste (including contaminated pipette tips, weigh boats, and PPE) into double-lined, transparent polyethylene bags. Seal with a gooseneck tie and place inside a rigid, leak-proof secondary container labeled "Toxic Organic Solid Waste."

  • Liquid Waste Collection: Collect liquid solutions (e.g., HPLC effluents or reaction filtrates) in designated, compatible high-density polyethylene (HDPE) carboys. Do not mix with halogenated waste unless the solvent itself is halogenated.

  • Labeling: Affix GHS-compliant labels indicating "Acute Toxicity," "Irritant," and "Environmental Hazard." Explicitly write the CAS number (691897-50-4) and the full chemical name[1].

  • Incineration (Final Disposal): Transfer the waste to an EPA/RCRA-approved hazardous waste disposal facility. The required disposal method is high-temperature incineration (e.g., rotary kiln or fluidized-bed incinerator)[8]. The incinerator must be equipped with an afterburner and a caustic scrubber system to neutralize the toxic nitrogen oxides (NOx) generated by the combustion of the urea and amine nitrogen atoms[6]. Never discharge this compound into municipal drains, as aromatic amines are highly toxic to aquatic life and resist standard wastewater treatment[6].

Mandatory Visualization

G Start Waste Generation: 3-(3-Amino-4-methylphenyl)-1-phenylurea Decision Waste Type? Start->Decision Solid Solid Waste / Powder Decision->Solid Routine Liquid Liquid Solutions Decision->Liquid Routine Spill Accidental Spill Decision->Spill Emergency SolidCollect Seal in double-lined hazardous waste bags Solid->SolidCollect LiquidCollect Store in compatible organic waste carboy Liquid->LiquidCollect SpillCollect Wet sweep or HEPA vacuum Avoid dust generation Spill->SpillCollect Incineration RCRA-Approved Incinerator (Must include NOx scrubber) SolidCollect->Incineration LiquidCollect->Incineration SpillCollect->SolidCollect

Workflow for RCRA-compliant disposal of 3-(3-Amino-4-methylphenyl)-1-phenylurea waste.

References

  • NextSDS. "3-(3-amino-4-methylphenyl)-1-phenylurea — Chemical Substance Information." Available at:[Link]

  • NCBI Bookshelf. "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Benzidine." Available at: [Link]

  • Organic Syntheses. "Working with Hazardous Chemicals." Available at: [Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at: [Link]

  • Annual Reviews. "THE PRIMARY AROMATIC AMINES: THEIR BIOLOGICAL PROPERTIES AND STRUCTURE ACTIVITY RELATIONSHIPS." Available at: [Link]

  • PMC. "Monocyclic aromatic amines as potential human carcinogens: old is new again." Available at:[Link]

  • PMC. "Hexavalent Chromium Increases the Metabolism and Genotoxicity of Aromatic Amine Carcinogens..." Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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